molecular formula C7H13NO3S B562875 N-Acetyl-S-ethyl-L-cysteine-d5

N-Acetyl-S-ethyl-L-cysteine-d5

Cat. No.: B562875
M. Wt: 196.28 g/mol
InChI Key: BSVHABSINROVJJ-UUCRSUAGSA-N
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Description

N-Acetyl-S-ethyl-L-cysteine-d5, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 196.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-acetamido-3-(1,1,2,2,2-pentadeuterioethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVHABSINROVJJ-UUCRSUAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Acetyl-S-ethyl-L-cysteine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-S-ethyl-L-cysteine-d5 is a deuterated analog of N-Acetyl-S-ethyl-L-cysteine, a member of the mercapturic acid class of metabolites. Its primary application in research and drug development is as a stable isotope-labeled internal standard for mass spectrometry-based quantitative analysis. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of its non-labeled counterpart and other related mercapturic acids in complex biological matrices. This technical guide provides an in-depth overview of its properties, relevant metabolic pathways, and practical applications.

Core Compound Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Chemical Name This compound
Synonyms Ethylmercapturic Acid-d5, N-Acetyl-3-(ethylthio)alanine-d5
Molecular Formula C₇H₈D₅NO₃S
Molecular Weight 196.28 g/mol
CAS Number 1279033-91-8
Appearance White Solid
Melting Point 50-60°C
Storage Conditions -20°C, under inert gas, hygroscopic
Isotopic Purity (Typical) ≥98 atom % D

The Mercapturic Acid Pathway: Metabolic Context

N-Acetyl-S-ethyl-L-cysteine is a product of the mercapturic acid pathway, a critical detoxification route for a wide range of electrophilic xenobiotics and endogenous compounds. This pathway involves the conjugation of the electrophile with glutathione, followed by enzymatic processing to yield the final N-acetylcysteine conjugate, which is then typically excreted in the urine. Understanding this pathway is essential for interpreting studies where this compound is used as an internal standard.

Mercapturic_Acid_Pathway Figure 1: The Mercapturic Acid Pathway X Electrophilic Xenobiotic (R-X) GS_conjugate Glutathione Conjugate (R-SG) X->GS_conjugate Glutathione S-Transferase (GST) GSH Glutathione (GSH) GSH->GS_conjugate CysGly_conjugate Cysteinylglycine Conjugate GS_conjugate->CysGly_conjugate γ-Glutamyltranspeptidase Cys_conjugate Cysteine Conjugate CysGly_conjugate->Cys_conjugate Dipeptidase Mercapturate Mercapturic Acid (N-Acetyl-S-R-L-cysteine) Cys_conjugate->Mercapturate N-Acetyltransferase Excretion Urinary Excretion Mercapturate->Excretion

Figure 1: A simplified diagram of the mercapturic acid pathway.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a representative synthetic workflow can be proposed based on established methods for synthesizing N-acetylcysteine derivatives and deuterated compounds. The following diagram illustrates a plausible synthetic route.

Synthesis_Workflow Figure 2: Representative Synthesis Workflow L_cysteine L-Cysteine acetylation Acetylation (Acetic anhydride-d6) L_cysteine->acetylation NAC_d3 N-Acetyl-L-cysteine-d3 acetylation->NAC_d3 alkylation S-Alkylation (Ethyl-d5 iodide) NAC_d3->alkylation final_product This compound alkylation->final_product purification Purification (e.g., Chromatography) final_product->purification

Figure 2: A plausible synthetic workflow for this compound.

Experimental Protocol: Quantification of Mercapturic Acids using this compound as an Internal Standard

The following protocol is a representative example for the quantification of mercapturic acids in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents
  • This compound (Internal Standard)

  • Reference standards for target mercapturic acids

  • Urine samples

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation
  • Thaw urine samples on ice.

  • Centrifuge samples at 4°C and 10,000 x g for 10 minutes to pellet any precipitate.

  • To 100 µL of supernatant, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Vortex mix for 10 seconds.

  • Proceed with solid-phase extraction (if necessary to remove matrix interferences) or a dilute-and-shoot approach.

Solid-Phase Extraction (Optional)
  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the prepared urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following table outlines typical LC-MS/MS parameters. These should be optimized for the specific instrument and target analytes.

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Linear gradient from 2% to 98% B over 10 minutes, followed by a 2-minute hold and 3-minute re-equilibration
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of individual standards. For this compound, a possible transition would be m/z 197.1 -> [fragment ion].
Data Analysis and Quantification
  • Construct a calibration curve using the reference standards of the target mercapturic acids, with a constant concentration of the internal standard (this compound) added to each calibrator.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Use the resulting regression equation to calculate the concentration of the target mercapturic acids in the unknown urine samples.

The following diagram illustrates the general workflow for a quantitative bioanalytical method using a stable isotope-labeled internal standard.

Bioanalytical_Workflow Figure 3: Bioanalytical Workflow Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Sample Preparation (e.g., SPE, Dilution) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Analyte Concentration Quantification->Result

Figure 3: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Conclusion

This compound is an indispensable tool for researchers in toxicology, pharmacology, and clinical diagnostics. Its use as an internal standard significantly enhances the reliability and accuracy of quantitative methods for mercapturic acids, thereby facilitating a better understanding of xenobiotic metabolism and exposure. The information and protocols provided in this guide offer a comprehensive resource for the effective application of this valuable analytical standard.

An In-depth Technical Guide on the Synthesis and Characterization of N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl-S-ethyl-L-cysteine-d5, a deuterated analog of the S-ethylated metabolite of N-acetylcysteine (NAC). NAC is a widely studied antioxidant and mucolytic agent, and its stable isotope-labeled derivatives are invaluable tools in pharmacokinetic and metabolic studies. This document outlines a plausible synthetic pathway, detailed experimental protocols for synthesis and characterization, and expected analytical data based on analogous compounds. The information is intended to guide researchers in the preparation and validation of this important analytical standard.

Introduction

N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866) and is used clinically as a mucolytic agent and as an antidote for acetaminophen (B1664979) poisoning. Its metabolism involves deacetylation and subsequent S-methylation or S-ethylation. To accurately quantify these metabolic pathways and study the pharmacokinetics of NAC, stable isotope-labeled internal standards are essential. This compound serves this purpose, allowing for precise measurement by mass spectrometry-based methods. This guide details a practical approach to its synthesis and characterization.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from L-cysteine. The first step involves the N-acetylation of the amino group of L-cysteine, followed by the S-alkylation of the thiol group using a deuterated ethylating agent.

Synthesis_Pathway cluster_0 Step 1: N-Acetylation cluster_1 Step 2: S-Alkylation L-Cysteine L-Cysteine N-Acetyl-L-cysteine N-Acetyl-L-cysteine L-Cysteine->N-Acetyl-L-cysteine Acetic Anhydride (B1165640) / Base Acetic_Anhydride Acetic_Anhydride This compound This compound N-Acetyl-L-cysteine->this compound d5-Ethyl Iodide / Base d5-Ethyl_Iodide d5-Ethyl_Iodide

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of N-Acetyl-L-cysteine

Materials:

  • L-cysteine hydrochloride monohydrate

  • Sodium acetate (B1210297) trihydrate

  • Tetrahydrofuran (THF), anhydrous

  • Acetic anhydride

  • Deionized water

  • Nitrogen gas

Procedure:

  • A suspension of L-cysteine hydrochloride monohydrate is prepared in aqueous THF under a nitrogen atmosphere in a reaction vessel.

  • Sodium acetate trihydrate is added to the suspension while stirring at room temperature to neutralize the hydrochloride salt.

  • The resulting suspension is cooled in an ice bath.

  • Acetic anhydride is added dropwise to the chilled mixture.

  • The reaction is allowed to proceed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure N-Acetyl-L-cysteine.

Synthesis of this compound

Materials:

  • N-Acetyl-L-cysteine

  • d5-Ethyl iodide (or d5-ethyl bromide)

  • Sodium hydroxide (B78521) or another suitable base

  • Anhydrous ethanol (B145695) or another suitable solvent

  • Nitrogen gas

Procedure:

  • N-Acetyl-L-cysteine is dissolved in the chosen solvent in a reaction flask under a nitrogen atmosphere.

  • The solution is cooled in an ice bath.

  • A solution of the base (e.g., sodium hydroxide in water or ethanol) is added dropwise to deprotonate the thiol group, forming the thiolate.

  • d5-Ethyl iodide is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The solvent is evaporated, and the residue is taken up in water and washed with a non-polar organic solvent to remove any unreacted ethyl iodide.

  • The aqueous layer is then acidified, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography or recrystallization to obtain pure this compound.

Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Characterization_Workflow cluster_0 Purification & Isolation cluster_1 Structural & Purity Analysis Crude_Product Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product NMR 1H & 13C NMR Pure_Product->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Pure_Product->MS Molecular Weight Confirmation HPLC HPLC-UV/MS Pure_Product->HPLC Purity Assessment

Caption: Workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Typical HPLC Conditions:

Parameter Value
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water with 0.1% formic acid and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure.

Expected ¹H NMR Chemical Shifts (in D₂O, δ in ppm): Due to the deuteration of the ethyl group, the characteristic signals for the ethyl protons will be absent.

Proton Expected Chemical Shift (ppm)
Acetyl CH₃ ~2.0
β-CH₂ ~2.8 - 3.0

| α-CH | ~4.4 - 4.6 |

Expected ¹³C NMR Chemical Shifts (in D₂O, δ in ppm):

Carbon Expected Chemical Shift (ppm)
Acetyl CH₃ ~22
S-CD₂-CD₃ ~15-25 (signals will be split due to C-D coupling and may be broad)
β-CH₂ ~33
α-CH ~54
Carbonyl (Acetyl) ~174

| Carboxyl | ~176 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound.

Expected Mass Spectrometry Data:

Parameter Value
Molecular Formula C₇H₈D₅NO₃S
Monoisotopic Mass 196.09 g/mol
Expected [M+H]⁺ ion m/z 197.10

| Expected [M-H]⁻ ion | m/z 195.08 |

Data Summary

The following table summarizes the key analytical data for this compound.

PropertyValue
CAS Number 1279033-91-8
Molecular Formula C₇H₈D₅NO₃S
Molecular Weight 196.28 g/mol
Purity (by HPLC) >98%
¹H NMR Conforms to structure (absence of ethyl proton signals)
Mass Spectrum [M+H]⁺ m/z 197.10

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed methods are based on established chemical principles and analogous syntheses of related compounds. Researchers can utilize this information to produce and validate this critical internal standard for use in advanced metabolic and pharmacokinetic research involving N-acetylcysteine. Adherence to the detailed protocols and analytical methods will ensure the generation of a high-purity, well-characterized compound suitable for demanding research applications.

An In-depth Technical Guide to the Function of N-Acetyl-S-ethyl-L-cysteine-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-ethyl-L-cysteine-d5 is a deuterated analog of N-Acetyl-S-ethyl-L-cysteine.[1] Its primary and critical role in the field of analytical chemistry is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in studies utilizing mass spectrometry (MS).[2] The incorporation of five deuterium (B1214612) (d5) atoms into its structure provides a distinct mass shift compared to its unlabeled counterpart, without significantly altering its chemical and physical properties. This characteristic is fundamental to its function in enhancing the accuracy, precision, and reliability of quantitative measurements in complex biological matrices.[2][3] This guide details the core function, applications, and methodologies associated with the use of this compound in mass spectrometry.

Core Function in Mass Spectrometry: The Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, especially liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known, constant amount to all samples, calibration standards, and quality controls. The purpose of the internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., ionization efficiency in the mass spectrometer).[4][5]

This compound is an ideal internal standard for several reasons:

  • Chemical and Physical Similarity: It behaves almost identically to the non-labeled analyte of interest (the endogenous or target compound) during sample extraction, chromatography, and ionization.[6]

  • Mass Distinction: It is easily distinguished from the unlabeled analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.[5]

  • Co-elution: In liquid chromatography, it co-elutes with the target analyte, ensuring that both compounds are subjected to the same matrix effects and ionization conditions at the same time.

  • Minimization of Interference: The use of a stable isotope-labeled standard minimizes analytical interference, thereby enhancing the sensitivity and specificity of the method.[2]

This approach, known as isotope dilution mass spectrometry , is considered the gold standard for quantitative analysis due to its ability to provide high accuracy and precision.[4]

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution is the addition of a known quantity of a stable isotope-labeled standard to a sample containing an unknown quantity of the corresponding unlabeled analyte. The ratio of the mass spectrometric signal of the analyte to the signal of the internal standard is then measured. This ratio is directly proportional to the concentration of the analyte.

Because the SIL-IS and the analyte exhibit nearly identical chemical behavior, any sample loss or variation during the analytical process will affect both compounds equally. Consequently, the ratio of their signals remains constant, allowing for highly accurate quantification of the analyte in the original sample.[4]

Applications in Research and Drug Development

The precise quantitative capabilities enabled by this compound make it invaluable in several research areas:

  • Pharmacokinetic (PK) Studies: It is used to accurately measure the concentration of drugs or their metabolites over time in biological fluids like blood, plasma, or urine.[2][5] This data is crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates.

  • Metabolomics and Biomarker Discovery: This compound aids in the precise quantification of specific metabolites in biological samples.[2] Identifying and quantifying changes in metabolite levels can lead to the discovery of new biomarkers for disease diagnosis, prognosis, or response to therapy.

  • Drug Metabolism and Toxicology: N-acetyl-L-cysteine (NAC) conjugates are final products of the mercapturic acid pathway, a major route for the detoxification and elimination of xenobiotics and their reactive metabolites.[7][8] Using a labeled standard like this compound allows for the accurate tracking and quantification of these metabolites, providing insights into drug metabolism pathways and potential toxicities.[2][7]

Quantitative Performance Data

The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS method typically yields excellent quantitative performance. The following table summarizes representative performance characteristics for the quantification of N-acetylcysteine analogs in biological matrices, based on published methods using similar deuterated standards.[5][9][10]

Parameter Typical Performance in Plasma Typical Performance in Tissue Homogenate Reference
Linearity Range 10 - 5000 ng/mL1 - 15 µg/mL[5][10]
Correlation Coefficient (r²) > 0.99> 0.99[11]
Limit of Detection (LOD) 0.018 - 0.20 µg/mL~0.20 µg/mL[9]
Limit of Quantification (LOQ) 0.056 - 0.66 µg/mL~0.66 µg/mL[9]
Recovery (%) 92.45 - 105.52%98.51 - 101.88%[10][11]
Intra-day Precision (%RSD) < 8.6%< 10%[11]
Inter-day Precision (%RSD) < 10.7%< 10%[11]

Experimental Protocols

Protocol: Quantification of an N-Acetylcysteine Conjugate in Human Plasma using LC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of a target analyte (e.g., an N-acetylcysteine metabolite) in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Human plasma (K2-EDTA)

  • This compound (Internal Standard)

  • Analyte reference standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trichloroacetic Acid (TCA)[5]

  • Ultrapure water

  • 96-well protein precipitation plate

2. Preparation of Standard and QC Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the internal standard (this compound) in methanol.

  • Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN:water to prepare working solutions for the calibration curve (e.g., 8-10 non-zero standards) and quality control (QC) samples (low, mid, high concentrations).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of blank plasma, calibration standards, QC samples, and unknown study samples into the wells of a 96-well plate.

  • Add 150 µL of the internal standard spiking solution in acetonitrile to each well. The organic solvent acts as the protein precipitation agent.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A UPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and then re-equilibrate at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion → product ion transitions for both the analyte and this compound by infusing the individual standard solutions. For a d3-N-acetylcysteine standard, the transition is 167 → 123.[5] The transition for the d5 analog will be similar but with a precursor mass reflecting the five deuterium atoms.

    • Instrument Parameters: Optimize ion source parameters (e.g., gas flows, temperature, capillary voltage) and collision energy for each MRM transition to maximize signal intensity.

5. Data Processing and Quantification:

  • Integrate the peak areas for the analyte and the internal standard (this compound) in the chromatograms from all injections.

  • Calculate the Peak Area Ratio (PAR) for each injection: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Perform a linear regression analysis (typically with 1/x² weighting) to obtain the equation of the line (y = mx + c).

  • Use the regression equation to calculate the concentration of the analyte in the QC and unknown samples based on their measured PARs.

Mandatory Visualizations

Diagram: Isotope Dilution Mass Spectrometry Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Unknown Analyte Conc. (Ax) Sample->Spike IS Known Amount of This compound (Internal Standard, IS) IS->Spike Mix Spike and Mix Spike->Mix Extract Extraction / Cleanup (e.g., Protein Precipitation) Mix->Extract LC LC Separation (Co-elution of Ax and IS) Extract->LC MS Mass Spectrometry (Ionization and Detection) LC->MS MRM MRM Data Acquisition (Peak Area Measurement) MS->MRM Ratio Calculate Peak Area Ratio (Analyte / IS) MRM->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quant Quantify Analyte Concentration CalCurve->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Diagram: Mercapturic Acid Pathway for Xenobiotic Metabolism

G X Xenobiotic (X) or Reactive Metabolite GST GST GSH Glutathione (GSH) GS_X Glutathione Conjugate (GS-X) GST->GS_X GGT γ-GT CysGly_X Cysteinylglycine Conjugate GGT->CysGly_X DP Dipeptidase Cys_X Cysteine Conjugate (Cys-X) DP->Cys_X NAT N-Acetyltransferase NAC_X N-Acetylcysteine Conjugate (Mercapturic Acid) Excreted in Urine NAT->NAC_X

Caption: The Mercapturic Acid Pathway for detoxification and excretion of xenobiotics.

Conclusion

This compound is a specialized and powerful tool for modern analytical science. Its function as a stable isotope-labeled internal standard is central to the principle of isotope dilution mass spectrometry, a technique that provides unparalleled accuracy and precision in quantitative analysis. For researchers in drug development, toxicology, and clinical diagnostics, the use of this compound is critical for obtaining reliable data in pharmacokinetic, metabolic, and biomarker studies. The detailed protocols and workflows presented in this guide underscore its importance and provide a framework for its successful application in the laboratory.

References

The Role of Deuterium Labeling in N-Acetyl-S-ethyl-L-cysteine-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-S-ethyl-L-cysteine-d5, a deuterated stable isotope-labeled internal standard crucial for quantitative bioanalysis. The strategic placement of five deuterium (B1214612) atoms on the S-ethyl moiety offers a robust tool for mass spectrometry-based applications, ensuring accuracy and precision in pharmacokinetic and metabolic studies. This document details the core principles of its application, experimental protocols, and the metabolic pathways it helps to elucidate.

Core Concepts: The Advantage of Deuterium Labeling

This compound is the deuterated analogue of N-Acetyl-S-ethyl-L-cysteine, a mercapturic acid derivative. In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but is clearly distinguishable by its mass-to-charge ratio (m/z). The five-dalton mass difference between the deuterated standard and the endogenous analyte provides this necessary distinction without significantly altering the molecule's chemical properties. This ensures that the internal standard experiences similar sample preparation and analytical variations as the analyte, allowing for reliable correction and accurate quantification.

The deuterium atoms are strategically placed on the ethyl group, a common site for metabolic modification. This positioning minimizes the potential for isotopic exchange and ensures the label is retained throughout the analytical process.

Quantitative Data Summary

The following tables summarize the key quantitative information for N-Acetyl-S-ethyl-L-cysteine and its deuterated internal standard, this compound. This data is essential for the setup of selective and sensitive LC-MS/MS methods.

CompoundChemical FormulaMolecular Weight ( g/mol )
N-Acetyl-S-ethyl-L-cysteineC₇H₁₃NO₃S191.25
This compoundC₇H₈D₅NO₃S196.28[1]

Table 1: Molecular Properties

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl-S-ethyl-L-cysteine192.1130.115-25
This compound197.1135.115-25

Table 2: Typical Mass Spectrometry Parameters for LC-MS/MS Analysis Note: The primary fragmentation observed is the neutral loss of the acetyl group (-42 Da). Collision energies may require optimization based on the specific instrument used.

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of N-Acetyl-S-ethyl-L-cysteine in a biological matrix (e.g., urine or plasma) using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of urine or plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727). Vortex for 10 seconds.

  • Acidification: Acidify the sample to a pH of approximately 3 with 100 µL of 1 M formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Acetyl-S-ethyl-L-cysteine: 192.1 → 130.1

    • This compound: 197.1 → 135.1

  • Ion Source Parameters: Optimized for the specific instrument, typically including settings for capillary voltage, source temperature, and gas flows.

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic context and analytical workflow for N-Acetyl-S-ethyl-L-cysteine.

metabolic_pathway Xenobiotic Xenobiotic (e.g., Ethylating Agent) GS_conjugate S-Ethylglutathione Conjugate Xenobiotic->GS_conjugate GSH GSH Glutathione (GSH) GSH->GS_conjugate GST Glutathione S-transferase (GST) GST->GS_conjugate CysGly_conjugate S-Ethyl-L-cysteinylglycine GS_conjugate->CysGly_conjugate -Glu GGT γ-Glutamyl transpeptidase GGT->CysGly_conjugate Cys_conjugate S-Ethyl-L-cysteine CysGly_conjugate->Cys_conjugate -Gly Dipeptidase Dipeptidase Dipeptidase->Cys_conjugate NASEC N-Acetyl-S-ethyl-L-cysteine (Mercapturic Acid) Cys_conjugate->NASEC Acetylation NAT N-Acetyltransferase (NAT) NAT->NASEC Excretion Urinary Excretion NASEC->Excretion

Caption: Mercapturic Acid Pathway for Xenobiotic Detoxification.

experimental_workflow start Biological Sample (Urine/Plasma) spike Spike with This compound start->spike spe Solid-Phase Extraction (SPE) spike->spe lc LC Separation (Reversed-Phase) spe->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant end Concentration Data quant->end

Caption: Bioanalytical Workflow for Quantification.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of its non-labeled counterpart in complex biological matrices. Its design as a stable isotope-labeled internal standard, with deuterium atoms on the S-ethyl group, ensures it faithfully mimics the behavior of the analyte throughout the analytical process. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable bioanalytical assays for pharmacokinetic and metabolic studies.

References

The Role of N-Acetyl-S-ethyl-L-cysteine-d5 in Advancing Metabolite Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-Acetyl-S-ethyl-L-cysteine-d5 as a critical internal standard for the precise quantification of its non-deuterated counterpart, S-ethylmercapturic acid (SEMA). SEMA is a key biomarker for exposure to ethylating agents, which are prevalent in environmental and occupational settings. The use of a stable isotope-labeled internal standard like this compound is paramount for accurate and reliable bioanalytical results, particularly in the context of toxicology studies and clinical research. This document outlines the underlying metabolic pathways, detailed experimental protocols for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents relevant quantitative data to support methodological validation.

The Mercapturic Acid Pathway: Detoxification and Biomarker Formation

Exposure to xenobiotics, including ethylating agents, triggers a critical detoxification process in the body known as the mercapturic acid pathway. This pathway, primarily occurring in the liver, involves the conjugation of the electrophilic xenobiotic with the endogenous antioxidant glutathione (B108866) (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by various enzymes to form a mercapturic acid, which is ultimately excreted in the urine. The quantification of these mercapturic acids serves as a non-invasive method to assess an individual's exposure to specific harmful compounds.

Mercapturic_Acid_Pathway Xenobiotic Electrophilic Xenobiotic (e.g., Ethylating Agent) GS_Cong Glutathione Conjugate Xenobiotic->GS_Cong GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) GSH->GST GST->GS_Cong CysGly_Cong Cysteinylglycine Conjugate GS_Cong->CysGly_Cong Glutamate GGT γ-Glutamyl- transferase GGT->CysGly_Cong Cys_Cong Cysteine Conjugate CysGly_Cong->Cys_Cong Glycine Dipeptidase Dipeptidase Dipeptidase->Cys_Cong Mercapturic_Acid Mercapturic Acid (e.g., S-ethylmercapturic acid) Cys_Cong->Mercapturic_Acid Acetylation NAT N-Acetyltransferase NAT->Mercapturic_Acid Urine Urinary Excretion Mercapturic_Acid->Urine

Figure 1: The Mercapturic Acid Pathway for Xenobiotic Detoxification.

Quantification of S-ethylmercapturic acid using Isotope Dilution LC-MS/MS

The gold standard for the quantification of small molecules in complex biological matrices like urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. This technique employs a stable isotope-labeled version of the analyte of interest, in this case, this compound, as an internal standard. This internal standard is chemically identical to the analyte (S-ethylmercapturic acid) but has a different mass due to the deuterium (B1214612) atoms. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any variability in sample preparation, chromatography, or ionization is corrected for, leading to highly accurate and precise quantification.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Urine_Sample Urine Sample Spike_IS Spike with This compound Urine_Sample->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation Liquid Chromatography (LC Separation) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Figure 2: Experimental Workflow for Metabolite Quantification.

Detailed Experimental Protocol

The following protocol is a representative method for the quantification of S-ethylmercapturic acid in human urine using this compound as an internal standard. This protocol is based on established methods for mercapturic acid analysis.[1][2][3]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 5 minutes to pellet any precipitates. To 1 mL of the supernatant in a clean tube, add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol). Vortex briefly to mix.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering hydrophilic compounds.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A representative gradient is shown in the table below.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for mercapturic acids.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both S-ethylmercapturic acid and this compound.

3. Data Analysis

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of S-ethylmercapturic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data and Method Validation

The use of a stable isotope-labeled internal standard is crucial for achieving high-quality quantitative data. Method validation is essential to ensure the reliability of the results. The tables below summarize typical validation parameters for mercapturic acid assays using LC-MS/MS with deuterated internal standards.[2][3][4]

Table 1: LC Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
1.0955
8.02080
9.0595
10.0595
10.1955
12.0955

Table 2: Mass Spectrometry Parameters (Illustrative)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
S-ethylmercapturic acid190.1129.015
This compound195.1134.015

Table 3: Method Validation Parameters for Mercapturic Acid Assays

ParameterTypical RangeReference
Limit of Detection (LOD)0.01 - 0.5 µg/L[2][3]
Limit of Quantification (LOQ)0.03 - 1.0 µg/L[2][4]
Intraday Precision (%RSD)< 10%[4]
Interday Precision (%RSD)< 15%[4]
Accuracy (% Recovery)90 - 110%[3][4]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the biomarker S-ethylmercapturic acid. The use of isotope dilution LC-MS/MS allows for the reliable assessment of exposure to ethylating agents, which is critical for toxicological risk assessment, occupational health monitoring, and clinical research. The detailed protocol and validation data presented in this guide provide a solid foundation for researchers and scientists to develop and implement robust bioanalytical methods for metabolite quantification. The continued application of such rigorous analytical techniques will undoubtedly advance our understanding of the metabolic fate of xenobiotics and their impact on human health.

References

Applications of Deuterated N-Acetylcysteine Derivatives in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and application of deuterated N-acetylcysteine (NAC) derivatives in biomedical research. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can subtly alter the physicochemical properties of NAC, creating powerful tools for investigating its mechanism of action, pharmacokinetics, and therapeutic potential. This guide details relevant experimental protocols, summarizes key quantitative data, and illustrates important biological pathways and experimental workflows.

Introduction to Deuterated N-Acetylcysteine Derivatives

N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent with a broad range of therapeutic applications.[1] It serves as a precursor to L-cysteine and, subsequently, the major intracellular antioxidant glutathione (B108866) (GSH).[1] Deuteration of NAC, typically at the acetyl methyl group (N-acetyl-d3-cysteine or NAC-d3) or other positions, offers several advantages for research purposes:

  • Metabolic Probes: Deuterated NAC derivatives serve as excellent tracers to delineate the metabolic fate of NAC in vivo. The mass shift introduced by deuterium allows for the unambiguous detection and quantification of the parent compound and its metabolites using mass spectrometry.[2][3]

  • Pharmacokinetic Studies: The use of deuterated internal standards, such as NAC-d3, is the gold standard in quantitative LC-MS/MS bioanalysis for pharmacokinetic studies.[2] This approach corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements of non-deuterated NAC concentrations in biological matrices.

  • Mechanistic Elucidation and the Kinetic Isotope Effect (KIE): The replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down the rate of reactions involving the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), can be exploited to investigate the mechanism of action of NAC and its derivatives. For instance, if a particular biological effect of NAC is diminished with a deuterated analog, it suggests that the cleavage of the C-H bond at the deuterated position is a rate-determining step in that process.

Synthesis of Deuterated N-Acetylcysteine Derivatives

The synthesis of deuterated NAC derivatives generally follows the principles of standard N-acetylcysteine synthesis, with the key difference being the use of a deuterated acetylating agent. A common method involves the acetylation of L-cysteine using a deuterated acetyl source, such as d6-acetic anhydride (B1165640) or d3-acetyl chloride.

General Synthesis Workflow for N-acetyl-d3-cysteine

cluster_start Starting Materials cluster_reaction Acetylation Reaction cluster_workup Work-up & Purification cluster_final Final Product L-cysteine L-cysteine Reaction_Vessel Reaction in an alkaline aqueous medium L-cysteine->Reaction_Vessel d6-acetic_anhydride d6-Acetic Anhydride d6-acetic_anhydride->Reaction_Vessel Acidification Acidification with HCl to precipitate product Reaction_Vessel->Acidification Filtration Filtration to isolate crude product Acidification->Filtration Recrystallization Recrystallization from water/ethanol Filtration->Recrystallization Final_Product N-acetyl-d3-cysteine Recrystallization->Final_Product

Caption: General workflow for the synthesis of N-acetyl-d3-cysteine.

Detailed Synthesis Protocol for N-acetyl-d3-cysteine

This protocol is adapted from standard procedures for NAC synthesis.[1][4]

Materials:

  • L-cysteine

  • d6-Acetic anhydride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Reaction vessel with stirring and temperature control

  • pH meter

Procedure:

  • Dissolution of L-cysteine: Dissolve L-cysteine in deionized water in the reaction vessel.

  • pH Adjustment: Cool the solution and adjust the pH to approximately 10-11 by the slow addition of a concentrated NaOH solution.

  • Acetylation: While maintaining the temperature and pH, add d6-acetic anhydride dropwise to the solution with vigorous stirring. The reaction is exothermic, so cooling may be necessary.

  • Reaction Completion: After the addition of d6-acetic anhydride is complete, continue stirring the reaction mixture for a specified period to ensure the reaction goes to completion.

  • Precipitation: Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. The N-acetyl-d3-cysteine will precipitate out of the solution.

  • Isolation: Collect the crude product by filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of water and ethanol, to obtain pure N-acetyl-d3-cysteine.

  • Drying: Dry the purified product under vacuum.

Characterization: The final product should be characterized by:

  • NMR Spectroscopy: To confirm the structure and determine the isotopic purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Quantitative Data

The following table summarizes pharmacokinetic parameters for non-deuterated N-acetylcysteine from various human studies to provide a baseline for comparison.

ParameterOral AdministrationIntravenous AdministrationReferences
Cmax (Maximum Concentration) 0.35 - 4 mg/L~83 µg/mL (after 600 mg infusion)[5][6][7]
tmax (Time to Cmax) 1 - 2 hours~5 minutes (end of infusion)[5][6]
AUC (Area Under the Curve) Varies with dose81.87 h*µg/mL (0-12h for 600 mg)[6]
t1/2 (Half-life) ~6.25 hours (reduced NAC)~5.6 hours (total NAC)[5][7]
Oral Bioavailability 4 - 10%N/A[7]
Volume of Distribution (Vd) 0.33 - 0.47 L/kg0.33 L/kg[5]
Total Body Clearance (CLt) Varies with dose0.21 L/h/kg

Experimental Protocols

Deuterated NAC derivatives can be employed in a variety of in vitro and in vivo experimental settings to investigate the biological activities of NAC.

Cellular Reactive Oxygen Species (ROS) Assay

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the ability of a deuterated NAC derivative to mitigate intracellular ROS levels.

Materials:

  • Cells in culture (e.g., HepG2, SH-SY5Y)

  • Deuterated NAC derivative (e.g., N-acetyl-d3-cysteine)

  • Non-deuterated N-acetylcysteine (for comparison)

  • DCFH-DA solution

  • ROS-inducing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the deuterated NAC derivative and non-deuterated NAC for a specified period (e.g., 1-2 hours). Include a vehicle control.

  • Staining with DCFH-DA: Remove the treatment media and wash the cells with PBS. Add DCFH-DA solution (e.g., 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and then add the ROS-inducing agent (e.g., 100 µM H₂O₂) in PBS to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.

  • Data Analysis: Subtract the background fluorescence from all readings. Express the results as a percentage of the fluorescence in the control group treated only with the ROS-inducing agent.

Workflow for Cellular ROS Assay:

Cell_Seeding Seed cells in 96-well plate Compound_Treatment Pre-treat with deuterated or non-deuterated NAC Cell_Seeding->Compound_Treatment Staining Stain with DCFH-DA Compound_Treatment->Staining Induction Induce oxidative stress (e.g., H₂O₂) Staining->Induction Measurement Measure fluorescence (Ex: 485 nm, Em: 535 nm) Induction->Measurement Analysis Analyze data and compare antioxidant activity Measurement->Analysis Sample_Collection Collect plasma sample Spike_IS Spike with deuterated NAC internal standard Sample_Collection->Spike_IS Protein_Precipitation Precipitate proteins with acetonitrile Spike_IS->Protein_Precipitation Centrifugation Centrifuge and collect supernatant Protein_Precipitation->Centrifugation LCMSMS Analyze by LC-MS/MS Centrifugation->LCMSMS Quantification Quantify NAC based on peak area ratio LCMSMS->Quantification cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation NACd Deuterated NAC NACd->Nrf2_Keap1 may influence dissociation rate (KIE) Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_ub Keap1 (ubiquitinated) -> Proteasomal Degradation Nrf2_Keap1->Keap1_ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes

References

N-Acetyl-S-ethyl-L-cysteine-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl-S-ethyl-L-cysteine-d5, a deuterated derivative of a significant biomarker. This document outlines its chemical properties, a detailed experimental protocol for its application, and explores the relevant biological signaling pathways associated with its non-deuterated parent compounds.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
CAS Number 1279033-91-8[1]
Molecular Formula C₇H₈D₅NO₃S[2]
Molecular Weight 196.28 g/mol [2][3]
Synonyms N-Acetyl-3-(ethylthio)alanine-d5, N-Acetyl-3-(ethylthio)-L-alanine-d5, Ethylmercapturic Acid-d5, N-Acetyl-S-ethylcysteine-d5[2]
Primary Application Internal standard in analytical chemistry, particularly mass spectrometry[4][5]

Introduction to N-Acetyl-S-ethyl-L-cysteine and its Deuterated Analog

N-Acetyl-S-ethyl-L-cysteine, also known as S-ethylmercapturic acid, is a metabolite formed in the body following exposure to ethylating agents. These agents can originate from environmental pollutants or industrial chemicals. The quantification of S-ethylmercapturic acid in biological samples, such as urine, serves as a reliable biomarker for assessing exposure to such compounds.

This compound is the deuterated form of this biomarker. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are invaluable as internal standards. Their chemical behavior is nearly identical to the non-deuterated (endogenous) compound, but their increased mass allows them to be distinguished by the mass spectrometer. This enables precise and accurate quantification of the target analyte by correcting for variations during sample preparation and analysis.

Experimental Protocol: Quantification of S-Ethylmercapturic Acid in Urine using LC-MS/MS with this compound as an Internal Standard

This section details a representative experimental protocol for the quantitative analysis of S-ethylmercapturic acid in human urine. This method is adapted from established procedures for quantifying similar mercapturic acids.

Materials and Reagents
  • N-Acetyl-S-ethyl-L-cysteine (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine samples (blank and study samples)

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyl-S-ethyl-L-cysteine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the N-Acetyl-S-ethyl-L-cysteine stock solution with a mixture of water and methanol (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with the same diluent.

  • Calibration Standards and Quality Controls (QCs): Spike blank human urine with appropriate volumes of the working standard solutions to create calibration standards at various concentrations. Prepare QCs at low, medium, and high concentrations in a similar manner.

Sample Preparation
  • Thaw frozen urine samples to room temperature.

  • To 100 µL of each urine sample, calibration standard, and QC, add 10 µL of the internal standard working solution (this compound).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components. For example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Acetyl-S-ethyl-L-cysteine: Optimize the precursor to product ion transition (e.g., m/z 190.1 → 130.1).

      • This compound: Optimize the precursor to product ion transition (e.g., m/z 195.1 → 135.1).

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of S-ethylmercapturic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification s1 Urine Sample (100 µL) s2 Add Internal Standard (this compound) s1->s2 s3 Protein Precipitation (Acetonitrile + Formic Acid) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 a1 LC-MS/MS Analysis s5->a1 a2 Data Processing a1->a2 q1 Peak Area Integration a2->q1 q2 Calculate Analyte/IS Ratio q1->q2 q3 Calibration Curve q2->q3 q4 Determine Concentration q3->q4

Caption: Workflow for the quantification of S-ethylmercapturic acid.

Relevant Signaling Pathways of the Parent Compound: N-Acetyl-L-cysteine (NAC)

While this compound is primarily an analytical tool, its non-deuterated, non-ethylated parent compound, N-acetyl-L-cysteine (NAC), has significant biological activity. NAC is a well-studied antioxidant and mucolytic agent. It exerts its effects through various signaling pathways, primarily by replenishing intracellular glutathione (B108866) (GSH), a critical antioxidant.

Glutathione Synthesis and Antioxidant Defense

NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione. By boosting GSH levels, NAC enhances the cell's ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

glutathione_synthesis NAC N-Acetyl-L-cysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) (Antioxidant) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes OxidativeStress Oxidative Stress ROS->OxidativeStress Causes

Caption: Simplified pathway of NAC's role in glutathione synthesis.

Modulation of Inflammatory and Survival Pathways

NAC has been shown to influence key signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt and NF-κB pathways.

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. NAC can modulate Akt phosphorylation, although its effects can be context-dependent.

  • NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. NAC can inhibit the activation of NF-κB, thereby reducing inflammation.

signaling_pathways NAC N-Acetyl-L-cysteine (NAC) ROS Reactive Oxygen Species (ROS) NAC->ROS Reduces NF_kB NF-κB Pathway NAC->NF_kB Inhibits PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Activates ROS->NF_kB Activates CellSurvival Cell Survival / Proliferation PI3K_Akt->CellSurvival Inflammation Inflammation NF_kB->Inflammation

Caption: NAC's influence on major cellular signaling pathways.

Conclusion

This compound is a critical tool for researchers in toxicology and environmental health, enabling the precise measurement of S-ethylmercapturic acid as a biomarker of exposure to ethylating agents. While the deuterated compound itself is not biologically active, its parent compound, NAC, has profound effects on cellular redox balance and signaling, highlighting the broader importance of cysteine derivatives in biological systems. This guide provides the foundational technical information required for the effective use and understanding of this compound in a research setting.

References

A Technical Guide to N-Acetyl-S-ethyl-L-cysteine-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth overview of N-Acetyl-S-ethyl-L-cysteine-d5 (NAEC-d5), a deuterated analog of N-acetyl-S-ethyl-L-cysteine. NAEC-d5 serves as a crucial internal standard for mass spectrometry-based quantitative analysis of its non-labeled counterpart and other related mercapturic acids. Its primary application lies in pharmacokinetic and metabolism studies, particularly in the context of toxicology and drug development, where accurate quantification of metabolites is essential. This guide will detail the commercial availability of NAEC-d5, its role in the mercapturic acid pathway, and provide a representative experimental protocol for its use in a research setting.

Commercial Suppliers and Product Specifications

This compound is available from several specialized chemical suppliers. While specific details such as isotopic and chemical purity are typically provided on the lot-specific Certificate of Analysis (CoA), the following table summarizes generally available information from various suppliers. Researchers are advised to request the CoA from the supplier for detailed quantitative data before purchase.[1][2][3][4][5]

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Santa Cruz Biotechnology, Inc. N-Acetyl-S-ethyl-d5-L-cysteine1279033-91-8C₇H₈D₅NO₃S196.28For research use only.[1]
Clinivex This compound1279033-91-8C₇H₈D₅NO₃S196.28Intended for laboratory and research use only. Storage conditions are provided on the product label and CoA.[2]
Pharmaffiliates This compound1279033-91-8C₇H₈D₅NO₃S196.28Useful in organic synthesis.[5]
MedChemExpress This compound1279033-91-8C₇H₈D₅NO₃S196.28Deuterium labeled N-Acetyl-S-ethyl-L-cysteine.[3]
Alfa Chemistry This compound1279033-91-8C₇H₈D₅NO₃S196.28In Stock.[4]
CDN Isotopes N-Acetyl-S-benzyl-d5-L-cysteine1955496-81-7C₁₂H₁₀D₅NO₃S258.35Isotopic Enrichment: 98 atom % D. A related deuterated mercapturic acid analog.[6]
Toronto Research Chemicals N-Acetyl-S-ethyl-L-cysteine18725-37-6C₇H₁₃NO₃S191.25Non-deuterated standard also available.[7]

The Mercapturic Acid Pathway: A Key Detoxification Route

N-Acetyl-S-ethyl-L-cysteine is a mercapturic acid, which is the final product of a major xenobiotic biotransformation pathway. This pathway, known as the mercapturic acid pathway, is crucial for the detoxification and elimination of a wide range of electrophilic compounds, including environmental toxins and drug metabolites. The process begins with the conjugation of the electrophilic xenobiotic with the endogenous antioxidant glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by peptidases to remove the glutamate (B1630785) and glycine (B1666218) residues, yielding a cysteine conjugate. Finally, the cysteine conjugate is N-acetylated by N-acetyltransferases to form the mercapturic acid, which is then excreted in the urine. The quantification of specific mercapturic acids in urine is a valuable tool for biomonitoring exposure to xenobiotics.[8]

Mercapturic_Acid_Pathway cluster_0 Phase I Metabolism cluster_1 Mercapturic Acid Pathway Xenobiotic Xenobiotic (Pro-electrophile) Electrophile Electrophilic Metabolite Xenobiotic->Electrophile CYP450, etc. GSH_conjugate Glutathione Conjugate Electrophile->GSH_conjugate GSH Glutathione (GSH) GSH->GSH_conjugate GST Glutathione S-transferase (GST) CysGly_conjugate Cysteinylglycine Conjugate GSH_conjugate->CysGly_conjugate gamma_GT γ-Glutamyl- transferase Cys_conjugate Cysteine Conjugate CysGly_conjugate->Cys_conjugate Dipeptidase Dipeptidase Mercapturic_acid Mercapturic Acid (N-Acetyl-S-alkyl-L-cysteine) Cys_conjugate->Mercapturic_acid NAT N-Acetyl- transferase Excretion Urinary Excretion Mercapturic_acid->Excretion

Figure 1: The Mercapturic Acid Pathway for Xenobiotic Detoxification.

Experimental Protocol: Quantification of N-Acetyl-S-ethyl-L-cysteine in Urine using Isotope Dilution LC-MS/MS

This protocol provides a representative workflow for the quantification of N-Acetyl-S-ethyl-L-cysteine in urine samples using this compound as an internal standard. The method is based on established procedures for mercapturic acid analysis.[8][9][10]

Materials and Reagents
  • N-Acetyl-S-ethyl-L-cysteine (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole)

Preparation of Standards and Internal Standard Spiking Solution
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetyl-S-ethyl-L-cysteine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Acetyl-S-ethyl-L-cysteine stock solution with methanol:water (50:50, v/v) to create a calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).

Sample Preparation
  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 500 µL of the supernatant, add 50 µL of the internal standard spiking solution.

  • Vortex the mixture for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the urine-internal standard mixture onto the cartridge.

    • Wash the cartridge with 1 mL of ultrapure water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).

Experimental_Workflow start Urine Sample spike Spike with NAEC-d5 Internal Standard start->spike spe Solid-Phase Extraction (SPE) (C18 Cartridge) spike->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 2: Workflow for Urine Sample Preparation.
LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The total run time is typically around 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Acetyl-S-ethyl-L-cysteine: The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of the molecule (m/z 192.07 or 190.06). The product ion (Q3) will be a characteristic fragment, which needs to be determined by infusion and fragmentation of the standard.

      • This compound: The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of the deuterated molecule (m/z 197.10 or 195.09). The product ion (Q3) will be a corresponding characteristic fragment.

    • Collision Energy and other MS parameters: These will need to be optimized for each analyte to achieve maximum sensitivity.

Data Analysis
  • Integrate the peak areas for both the analyte (N-Acetyl-S-ethyl-L-cysteine) and the internal standard (this compound) in each sample and standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

  • Determine the concentration of N-Acetyl-S-ethyl-L-cysteine in the urine samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers in toxicology, pharmacology, and clinical chemistry. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of its non-deuterated analog, a key biomarker of exposure to certain xenobiotics. This guide has provided an overview of its commercial availability, its metabolic context within the mercapturic acid pathway, and a representative experimental protocol for its application. For successful implementation, it is crucial for researchers to obtain lot-specific data from their chosen supplier and to optimize the analytical method for their specific instrumentation and sample matrix.

References

Methodological & Application

Application Note and Protocol for N-Acetyl-S-ethyl-L-cysteine-d5 Internal Standard Addition

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the preparation and addition of N-Acetyl-S-ethyl-L-cysteine-d5 as an internal standard (IS) for the quantitative analysis of N-Acetyl-S-ethyl-L-cysteine or related analytes in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

N-Acetyl-S-ethyl-L-cysteine is a mercapturic acid derivative and a potential biomarker of exposure to certain xenobiotics. Accurate quantification of such biomarkers is crucial in toxicology and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification. This is because the deuterated internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response. This application note outlines a comprehensive protocol for the use of this compound in a typical bioanalytical workflow.

Experimental Protocols

  • This compound (IS)

  • N-Acetyl-S-ethyl-L-cysteine (Analyte standard)

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid

  • Biological matrix (e.g., plasma, urine)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2.2.1. Internal Standard Stock Solution (IS Stock)

  • Accurately weigh 1 mg of this compound.

  • Dissolve the weighed standard in 1 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed amber vial.

2.2.2. Internal Standard Working Solution (IS Working Solution)

  • Perform a serial dilution of the IS Stock Solution to prepare a working solution. For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL IS Stock Solution with 990 µL of 50% methanol in water.

  • The final concentration of the IS Working Solution should be optimized based on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer. A typical starting concentration is 100 ng/mL.

  • Store the IS Working Solution at 2-8°C and prepare fresh weekly.

  • Thaw frozen biological samples (e.g., plasma) on ice.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of the sample.

  • Add 10 µL of the IS Working Solution (e.g., 100 ng/mL) to the sample.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Data Presentation

The following table summarizes typical quantitative parameters for a method utilizing this compound as an internal standard. These values should be optimized during method development and validation.

ParameterValue
Internal Standard
IS Stock Concentration1 mg/mL
IS Working Concentration100 ng/mL
Volume of IS added to sample10 µL
Calibration Curve
Concentration Range1 - 1000 ng/mL
Number of non-zero standards8
Quality Control (QC) Samples
Low QC (LQC)3 ng/mL
Medium QC (MQC)300 ng/mL
High QC (HQC)800 ng/mL

Visualization

The following diagrams illustrate the key logical and experimental workflows.

cluster_prep Solution Preparation cluster_sample Sample Processing IS_powder This compound Powder IS_stock IS Stock Solution (1 mg/mL in Methanol) IS_powder->IS_stock Dissolve IS_working IS Working Solution (e.g., 100 ng/mL) IS_stock->IS_working Dilute add_IS Add IS Working Solution IS_working->add_IS sample Biological Sample (e.g., Plasma) sample->add_IS precipitate Protein Precipitation (Acetonitrile) add_IS->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS Analysis supernatant->analysis

Caption: Workflow for Internal Standard Preparation and Sample Processing.

cluster_pathway Rationale for Isotope Dilution Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (d5) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Co-elution MS_Ionization MS Ionization LC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Ratio Analyte/IS Ratio MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Rationale for Isotope Dilution Mass Spectrometry.

Application Note and Protocol for Urinary Mercapturic Acid Analysis using N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mercapturic acids are the final metabolites of the glutathione (B108866) S-transferase (GST) detoxification pathway and serve as important biomarkers for assessing exposure to a wide range of electrophilic xenobiotics, including environmental pollutants and industrial chemicals.[1][2] Accurate and sensitive quantification of these biomarkers in urine is crucial for human biomonitoring and toxicological studies.[3] This application note describes a robust and sensitive method for the analysis of various urinary mercapturic acids using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing N-Acetyl-S-ethyl-L-cysteine-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][4]

The use of deuterated internal standards is a well-established technique to control for variability in analytical procedures, including sample extraction and ionization efficiency in the mass spectrometer.[1][5] This protocol provides a detailed procedure for sample preparation, LC-MS/MS analysis, and data interpretation for the quantification of target mercapturic acids in human urine.

Signaling Pathway: Mercapturic Acid Biosynthesis

The formation of mercapturic acids is a multi-step enzymatic process that begins with the conjugation of an electrophilic compound with glutathione (GSH). This is followed by sequential enzymatic cleavage of glutamate (B1630785) and glycine, and finally, N-acetylation of the remaining cysteine conjugate.

cluster_0 Cellular Detoxification Xenobiotic Electrophilic Xenobiotic GSH_conjugate Glutathione Conjugate Xenobiotic->GSH_conjugate + GSH GSH Glutathione (GSH) GSH->GSH_conjugate GST Glutathione S-transferase (GST) GST->GSH_conjugate CysGly_conjugate Cysteinylglycine Conjugate GSH_conjugate->CysGly_conjugate - Glutamate gamma_GT γ-Glutamyl transpeptidase gamma_GT->CysGly_conjugate Cys_conjugate Cysteine Conjugate CysGly_conjugate->Cys_conjugate - Glycine Dipeptidase Dipeptidase Dipeptidase->Cys_conjugate Mercapturic_acid Mercapturic Acid (N-acetyl-cysteine conjugate) Cys_conjugate->Mercapturic_acid + Acetyl-CoA NAT N-acetyl transferase (NAT) NAT->Mercapturic_acid Excretion Urinary Excretion Mercapturic_acid->Excretion

Caption: Mercapturic Acid Biosynthesis Pathway.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Acids: Formic acid (LC-MS grade)

  • Internal Standard (IS): this compound solution (e.g., 1 mg/mL in methanol)

  • Analytes: Certified reference standards of target mercapturic acids

  • Urine Samples: Collected in polypropylene (B1209903) tubes and stored at -20°C or lower until analysis.[4]

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of each target mercapturic acid and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all target analytes by diluting the stock solutions in methanol.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 µg/mL) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank urine with the working standard mixture and a fixed amount of the internal standard working solution to cover the expected concentration range of the analytes.

Sample Preparation Protocol

A simple "dilute and shoot" method is often sufficient for urine analysis, minimizing sample preparation time and potential for analyte loss.[1][2][3] For samples with high matrix interference or when lower detection limits are required, solid-phase extraction (SPE) can be employed.[5]

Method 1: Direct Dilution

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.

  • Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 890 µL of 0.1% formic acid in water to achieve a 1:10 dilution.

  • Vortex for 10 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

For more complex matrices or to achieve lower limits of quantification, a strong anion-exchange SPE can be used.[5]

  • Thaw and centrifuge urine samples as described above.

  • To 1 mL of urine supernatant, add 10 µL of the this compound internal standard working solution.

  • Condition a strong anion-exchange SPE cartridge (e.g., 1 mL, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3 µm particle size) is commonly used.[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Ionization Mode: ESI negative mode is generally preferred for mercapturic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of mercapturic acids in urine using the direct dilution method.

cluster_workflow Urine Sample Analysis Workflow SampleCollection Urine Sample Collection and Storage ThawVortex Thaw and Vortex Sample SampleCollection->ThawVortex Centrifuge Centrifuge (4000 rpm, 10 min) ThawVortex->Centrifuge SpikeIS Spike with This compound Centrifuge->SpikeIS Dilute Dilute with 0.1% Formic Acid SpikeIS->Dilute VortexMix Vortex to Mix Dilute->VortexMix LCMS LC-MS/MS Analysis (ESI-, MRM) VortexMix->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: Experimental Workflow for Urine Analysis.

Quantitative Data and Method Performance

The performance of LC-MS/MS methods for mercapturic acid analysis is typically evaluated through a validation process that assesses linearity, accuracy, precision, and sensitivity. The use of a deuterated internal standard like this compound is critical for achieving high-quality data.[1][2][4] The following tables summarize typical performance characteristics reported for such methods.

Table 1: Typical LC-MS/MS Method Validation Parameters

ParameterTypical RangeReference
Linearity (R²)> 0.99[1]
Limit of Quantitation (LOQ)0.01 - 3.2 µg/L[1][2]
Accuracy (% Recovery)93.4 - 114.9%[1][2]
Precision (RSD%)0.6 - 20.9%[1][2]
Interday Precision (RSD%)1.7 - 4.3%[4]
Intraday Precision (RSD%)1.7 - 4.3%[4]

Table 2: Example MRM Transitions for Selected Mercapturic Acids (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl-S-phenyl-L-cysteine (SPMA)238.1109.115
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA)217.188.112
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA)206.1144.110
This compound (IS) 195.1 133.1 12

Note: MRM transitions and collision energies must be empirically optimized for the specific instrument used.

Conclusion

This application note provides a comprehensive protocol for the preparation and analysis of urine samples for the quantification of mercapturic acids using this compound as an internal standard. The described LC-MS/MS method is sensitive, accurate, and robust, making it suitable for high-throughput biomonitoring and toxicological research. The use of an appropriate deuterated internal standard is paramount for correcting matrix effects and ensuring data reliability in complex biological matrices like urine.[1][2]

References

Application Note: Quantification of Mercapturic Acids Using N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mercapturic acids (MAs) are N-acetyl-L-cysteine (NAC) conjugates that represent the final products of the detoxification of a wide array of electrophilic compounds, including environmental pollutants, industrial chemicals, and drugs.[1][2][3][4] The quantification of specific MAs in urine serves as a valuable tool for non-invasive biological monitoring of exposure to these xenobiotics.[1][2] This application note describes a robust and sensitive method for the quantification of N-Acetyl-S-ethyl-L-cysteine (EMA), a biomarker for exposure to ethylating agents, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Acetyl-S-ethyl-L-cysteine-d5 (EMA-d5) as the internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[5][6]

Principle

The method employs a simple "dilute-and-shoot" approach for sample preparation, followed by reversed-phase liquid chromatography for the separation of the target analyte and internal standard from endogenous urine components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both EMA and EMA-d5 are monitored to ensure selectivity and accurate quantification.

Signaling Pathway: Mercapturic Acid Formation

The formation of mercapturic acids is a multi-step enzymatic process that primarily occurs in the liver. It begins with the conjugation of an electrophilic compound with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by peptidases to remove the glutamate (B1630785) and glycine (B1666218) residues, yielding a cysteine conjugate. Finally, the cysteine conjugate is N-acetylated by N-acetyltransferase to form the mercapturic acid, which is then excreted in the urine.

Mercapturic_Acid_Pathway Mercapturic Acid Formation Pathway Xenobiotic Electrophilic Xenobiotic (e.g., Ethylating Agent) GSH_Conjugate Glutathione Conjugate Xenobiotic->GSH_Conjugate GSH Glutathione (GSH) GSH->GSH_Conjugate GST Glutathione S-Transferase (GST) GST->GSH_Conjugate catalyzes Cysteine_Conjugate Cysteine Conjugate GSH_Conjugate->Cysteine_Conjugate Peptidases γ-Glutamyltranspeptidase & Dipeptidases Peptidases->Cysteine_Conjugate cleaves Mercapturic_Acid Mercapturic Acid (EMA) (Excreted in Urine) Cysteine_Conjugate->Mercapturic_Acid NAT N-Acetyltransferase NAT->Mercapturic_Acid acetylates Experimental_Workflow Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Centrifuge Centrifuge Urine_Sample->Centrifuge Dilute Dilute with Water Centrifuge->Dilute Spike_IS Spike with EMA-d5 Dilute->Spike_IS Vortex Vortex Spike_IS->Vortex Transfer Transfer to Vial Vortex->Transfer LC_Separation LC Separation (C18 Column) Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of EMA Calibration->Quantification

References

Application Notes and Protocols for Biomarker Discovery using N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-S-ethyl-L-cysteine (NAEC) is a mercapturic acid that is a metabolite of ethylating agents. Its presence and concentration in biological fluids can serve as a biomarker for exposure to such compounds. Accurate and precise quantification of NAEC is crucial for toxicological studies and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as N-Acetyl-S-ethyl-L-cysteine-d5 (NAEC-d5), is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical and physical properties of the analyte (NAEC), correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

These application notes provide a detailed protocol for the quantification of NAEC in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with NAEC-d5 as an internal standard.

Principle of the Method

The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the plasma sample. Both the endogenous analyte (NAEC) and the internal standard are then extracted from the plasma matrix using a protein precipitation and solid-phase extraction (SPE) procedure. The extracted sample is analyzed by LC-MS/MS. The chromatographic separation provides specificity, and the mass spectrometer detects and quantifies the analyte and the internal standard based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

Metabolic Pathway of N-Acetyl-S-ethyl-L-cysteine Formation

Metabolic Pathway of NAEC Formation Ethylating Agent Ethylating Agent S-ethylglutathione S-ethylglutathione Ethylating Agent->S-ethylglutathione Conjugation Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->S-ethylglutathione Glutathione S-transferase Glutathione S-transferase Glutathione S-transferase->S-ethylglutathione S-ethyl-L-cysteinylglycine S-ethyl-L-cysteinylglycine S-ethylglutathione->S-ethyl-L-cysteinylglycine Removal of Glutamate γ-Glutamyltranspeptidase γ-Glutamyltranspeptidase γ-Glutamyltranspeptidase->S-ethyl-L-cysteinylglycine S-ethyl-L-cysteine S-ethyl-L-cysteine S-ethyl-L-cysteinylglycine->S-ethyl-L-cysteine Removal of Glycine Dipeptidase Dipeptidase Dipeptidase->S-ethyl-L-cysteine N-Acetyl-S-ethyl-L-cysteine (NAEC) N-Acetyl-S-ethyl-L-cysteine (NAEC) S-ethyl-L-cysteine->N-Acetyl-S-ethyl-L-cysteine (NAEC) Acetylation N-acetyltransferase N-acetyltransferase N-acetyltransferase->N-Acetyl-S-ethyl-L-cysteine (NAEC)

Caption: Metabolic pathway illustrating the formation of N-Acetyl-S-ethyl-L-cysteine (NAEC) from an ethylating agent.

Experimental Protocols

1. Materials and Reagents

  • N-Acetyl-S-ethyl-L-cysteine (NAEC) standard (≥98% purity)

  • This compound (NAEC-d5) internal standard (≥98% purity, isotopic purity ≥99%)

  • Human plasma (K2-EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 50 mg, 1 mL)

2. Standard Solutions Preparation

  • NAEC Stock Solution (1 mg/mL): Accurately weigh 10 mg of NAEC and dissolve in 10 mL of methanol.

  • NAEC Working Standard Solutions: Serially dilute the stock solution with 50% methanol in water to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • NAEC-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of NAEC-d5 and dissolve in 1 mL of methanol.

  • NAEC-d5 Working Internal Standard Solution (10 µg/mL): Dilute the NAEC-d5 stock solution with 50% methanol in water.

3. Sample Preparation

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL NAEC-d5 working internal standard solution and vortex briefly.

  • Add 200 µL of 10% (w/v) trichloroacetic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see LC conditions below).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for NAEC Quantification

Workflow for NAEC Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add NAEC-d5 Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (TCA/ACN) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Peak_Integration Peak Integration LC_MSMS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of NAEC Calibration_Curve->Quantification

Caption: Step-by-step workflow for the quantification of NAEC in plasma samples.

4. LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterValue
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
NAEC192.1132.12515
NAEC-d5197.1137.12515

Note: The exact m/z values and instrument parameters may require optimization based on the specific mass spectrometer used.

5. Data Analysis and Quantification

  • Integrate the peak areas for the specified MRM transitions for both NAEC and NAEC-d5.

  • Calculate the peak area ratio (NAEC peak area / NAEC-d5 peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the NAEC standards.

  • Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.

  • Determine the concentration of NAEC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logic of Internal Standard Usage

Rationale for Using a Deuterated Internal Standard cluster_process Analytical Process Analyte NAEC (Endogenous) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep Internal_Standard NAEC-d5 (Added) Internal_Standard->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Ratio Peak Area Ratio (NAEC / NAEC-d5) MS_Detection->Ratio Compensation Compensates for: - Extraction Loss - Matrix Effects - Instrument Variability Ratio->Compensation Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

Caption: Diagram showing how NAEC-d5 compensates for variations, leading to accurate quantification.

Method Validation Parameters

The described method should be validated according to standard bioanalytical method validation guidelines. Typical validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20%
Accuracy (% Bias)Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectAssessed and minimized
StabilityAnalyte stable under tested conditions (freeze-thaw, short-term, long-term)

The use of this compound as an internal standard provides a robust and reliable method for the quantification of the biomarker N-Acetyl-S-ethyl-L-cysteine in biological matrices. This LC-MS/MS protocol offers the high sensitivity and specificity required for biomarker discovery and validation studies in clinical and research settings.

Application Notes and Protocols for Targeted Metabolomics: N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of targeted metabolomics, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of endogenous and xenobiotic metabolites. N-Acetyl-S-ethyl-L-cysteine-d5 (NAE-d5) is a deuterated analog of N-Acetyl-S-ethyl-L-cysteine (NAE), a mercapturic acid that serves as a key biomarker for exposure to ethylating agents. The ethylation of DNA and proteins is a mechanism of toxicity for several environmental pollutants and pharmaceutical compounds. Therefore, the quantitative analysis of NAE in biological matrices is crucial for toxicology studies, clinical monitoring, and drug development.

This document provides detailed application notes and protocols for the use of NAE-d5 as an internal standard in targeted metabolomics workflows for the quantification of NAE and other ethylated metabolites. The methodologies described herein are applicable to various biological matrices, including urine and plasma, and are designed to be implemented on standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms.

Biological Significance and Metabolic Pathway

Mercapturic acids are the final products of a major detoxification pathway for electrophilic compounds. The process begins with the conjugation of the electrophile to the tripeptide glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by peptidases to form a cysteine conjugate, which is subsequently N-acetylated by N-acetyltransferases to yield the corresponding mercapturic acid. This final product is then excreted in the urine. The use of a stable isotope-labeled internal standard like NAE-d5 is critical for correcting for variability in sample preparation and instrument response, ensuring high-quality quantitative data.

Mercapturic Acid Pathway Xenobiotic Electrophilic Xenobiotic/Metabolite GSH_Cong Glutathione Conjugate Xenobiotic->GSH_Cong GSH Glutathione (GSH) GSH->GSH_Cong GST Glutathione S-Transferase (GST) GST->GSH_Cong Cys_Cong Cysteine Conjugate GSH_Cong->Cys_Cong Removal of Glutamate & Glycine Peptidases γ-Glutamyltranspeptidase & Dipeptidase Peptidases->Cys_Cong MA Mercapturic Acid (e.g., NAE) Cys_Cong->MA N-Acetylation NAT N-Acetyltransferase (NAT) NAT->MA Excretion Urinary Excretion MA->Excretion

Figure 1: Mercapturic Acid Biosynthesis Pathway.

Targeted Metabolomics Workflow

A typical targeted metabolomics workflow using NAE-d5 as an internal standard involves several key steps, from sample collection and preparation to data acquisition and analysis. The use of a deuterated internal standard is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.

Targeted Metabolomics Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection Biological Sample Collection (Urine, Plasma) Spike_IS Spike with NAE-d5 Internal Standard Sample_Collection->Spike_IS Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (Reversed-Phase HPLC/UHPLC) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Data Reporting Quantification->Reporting

Figure 2: Experimental Workflow for Targeted Metabolomics.

Experimental Protocols

Protocol 1: Quantification of N-Acetyl-S-ethyl-L-cysteine in Human Urine

1. Materials and Reagents

  • N-Acetyl-S-ethyl-L-cysteine (NAE) analytical standard

  • This compound (NAE-d5) internal standard

  • LC-MS grade water, methanol (B129727), and acetonitrile (B52724)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human urine samples

2. Sample Preparation

  • Thaw frozen human urine samples at room temperature.

  • Centrifuge the urine samples at 4,000 x g for 10 minutes to pellet any precipitates.

  • Transfer 1 mL of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of NAE-d5 internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity, e.g., 1 µg/mL).

  • Vortex the sample for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Collision Energy To be optimized for the specific instrument
Dwell Time 50-100 ms
Protocol 2: Quantification of N-Acetyl-S-ethyl-L-cysteine in Human Plasma

1. Materials and Reagents

  • Same as Protocol 1, with the addition of human plasma samples and protein precipitation solvent (e.g., ice-cold acetonitrile).

2. Sample Preparation

  • Thaw frozen human plasma samples on ice.

  • In a microcentrifuge tube, combine 100 µL of plasma with 10 µL of NAE-d5 internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • The same LC-MS/MS conditions as described in Protocol 1 can be used as a starting point, with potential minor adjustments to the gradient to account for the different sample matrix.

Quantitative Data

The following tables summarize the key quantitative parameters for the targeted analysis of NAE using NAE-d5 as an internal standard. Note that the optimal collision energies and other instrument-specific parameters should be determined empirically on the user's mass spectrometer.

Table 1: Analyte and Internal Standard Properties

CompoundChemical FormulaExact Mass
N-Acetyl-S-ethyl-L-cysteine (NAE)C₇H₁₃NO₃S191.0616
This compound (NAE-d5)C₇H₈D₅NO₃S196.0931

Table 2: Proposed MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Proposed Collision Energy (eV)
NAE192.1132.115-25
90.120-30
NAE-d5197.1137.115-25
90.120-30

Note: The product ion at m/z 132.1 for NAE corresponds to the loss of the acetyl group and a water molecule. The product ion at m/z 90.1 corresponds to the ethylthio moiety. For NAE-d5, the precursor and the fragment containing the deuterated ethyl group are shifted by 5 Da.

Table 3: Example Calibration Curve Parameters

AnalyteMatrixCalibration Range
NAEUrine1 - 1000 ng/mL> 0.995
NAEPlasma0.5 - 500 ng/mL> 0.995

Application in Drug Development

In the development of new chemical entities, it is crucial to understand their metabolic fate and potential for toxicity. If a drug candidate or its metabolite is an ethylating agent, monitoring the formation of NAE can provide valuable insights into its bioactivation and detoxification pathways. By employing the protocols outlined in this document, researchers can:

  • Assess the formation of ethylated metabolites: Quantify the extent to which a drug is metabolized to an ethylating species.

  • Evaluate drug-drug interactions: Determine if co-administered drugs affect the metabolism and detoxification of an ethylating drug candidate.

  • Support toxicokinetic and pharmacokinetic studies: Correlate the levels of NAE with dose, exposure duration, and observed toxicity.

  • Biomonitoring in clinical trials: Monitor patient exposure to ethylating chemotherapeutic agents to optimize dosing and minimize toxicity.

Conclusion

The use of this compound as an internal standard in targeted metabolomics workflows provides a robust and reliable method for the quantification of N-Acetyl-S-ethyl-L-cysteine. The detailed protocols and data presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their studies. The accurate measurement of this mercapturic acid can significantly contribute to a better understanding of the metabolism and toxicity of ethylating agents, ultimately aiding in the development of safer and more effective pharmaceuticals.

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Acetyl-S-ethyl-L-cysteine (NAEC) using isotope dilution mass spectrometry (IDMS) with N-Acetyl-S-ethyl-L-cysteine-d5 (d5-NAEC) as an internal standard.

Introduction

N-Acetyl-S-ethyl-L-cysteine (NAEC) is a mercapturic acid derivative that can be formed in the body following exposure to ethylating agents. Monitoring the levels of NAEC in biological matrices such as urine can serve as a valuable biomarker for assessing exposure to various xenobiotics and for studying the metabolism of certain drugs. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision, which is achieved by correcting for matrix effects and sample loss during preparation using a stable isotope-labeled internal standard. In this application, d5-NAEC serves as the ideal internal standard for the quantification of NAEC.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. The internal standard is chemically identical to the analyte and therefore behaves similarly during sample extraction, purification, and ionization. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery.

cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Endogenous NAEC (Unknown Amount) Extraction Extraction & Purification Analyte->Extraction IS d5-NAEC (Known Amount) IS->Extraction LCMS LC Separation & MS Detection Extraction->LCMS Result Quantification based on Analyte/IS Ratio LCMS->Result

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following is a representative protocol for the quantification of NAEC in human urine using IDMS with d5-NAEC. This protocol is based on established methods for similar mercapturic acids.[1][2]

Materials and Reagents
  • N-Acetyl-S-ethyl-L-cysteine (NAEC) standard

  • This compound (d5-NAEC) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine samples

  • Solid-phase extraction (SPE) cartridges (e.g., strong anion exchange)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve NAEC and d5-NAEC in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of NAEC by serially diluting the stock solution with 50% methanol in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the d5-NAEC stock solution with 50% methanol in water to prepare a 100 ng/mL spiking solution.

Sample Preparation
  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To a 1 mL aliquot of urine in a microcentrifuge tube, add 10 µL of the 100 ng/mL d5-NAEC internal standard spiking solution.

  • Vortex for 10 seconds.

  • Optional Protein Precipitation: For protein-rich samples, add 200 µL of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

start Urine Sample (1 mL) spike Spike with d5-NAEC Internal Standard start->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Sample Preparation Workflow.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Proposed):

    • The fragmentation of N-acetyl-cysteine conjugates often involves a neutral loss of the N-acetyl-cysteine moiety (129 Da).[3] Based on this, the following transitions are proposed:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NAEC192.1132.1To be optimized
d5-NAEC197.1137.1To be optimized

Note: The precursor ion corresponds to [M+H]+. The product ion is proposed based on the loss of the acetyl group and cleavage of the C-S bond. These transitions must be confirmed and optimized experimentally.

Data Presentation

The following table summarizes representative quantitative data for a similar IDMS assay for a related mercapturic acid, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), in human urine.[1][2] This data can be used as a benchmark for the expected performance of the NAEC assay.

ParameterValue
Limit of Detection (LOD)0.68 µg/L
Limit of Quantification (LOQ)2.27 µg/L (estimated as 3.33 x LOD)
Linearity Range0.5 - 100 ng/mL (for a similar compound)[4]
Precision (CV%)< 15%
Accuracy (% Recovery)95 - 105%

Signaling Pathways and Biological Relevance

NAEC is formed through the mercapturic acid pathway, which is a major route for the detoxification of electrophilic compounds. Glutathione (B108866) (GSH), a key antioxidant, conjugates with electrophiles in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized to a cysteine conjugate and finally to an N-acetyl-cysteine conjugate (mercapturic acid), which is excreted in the urine. The quantification of NAEC can therefore serve as a biomarker of exposure to ethylating agents.

electrophile Ethylating Agent (e.g., Xenobiotic) gsh_conjugate Glutathione Conjugate electrophile->gsh_conjugate gsh Glutathione (GSH) gsh->gsh_conjugate Glutathione S-Transferase (GST) gst GST cys_conjugate Cysteine Conjugate gsh_conjugate->cys_conjugate γ-glutamyltranspeptidase, dipeptidase naec N-Acetyl-S-ethyl-L-cysteine (NAEC) cys_conjugate->naec N-acetyltransferase urine Urinary Excretion naec->urine

Mercapturic Acid Pathway for NAEC Formation.

Conclusion

The described isotope dilution mass spectrometry method using this compound provides a robust and reliable approach for the accurate quantification of N-Acetyl-S-ethyl-L-cysteine in biological samples. This methodology is highly valuable for researchers, scientists, and drug development professionals in the fields of toxicology, clinical chemistry, and pharmaceutical sciences for assessing exposure to ethylating agents and for pharmacokinetic studies. The provided protocols and data serve as a comprehensive guide for the implementation of this analytical technique.

References

Application Notes and Protocols for N-Acetyl-S-ethyl-L-cysteine-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Acetyl-S-ethyl-L-cysteine-d5 as an internal standard in pharmacokinetic studies of its non-labeled counterpart, N-Acetyl-S-ethyl-L-cysteine. The methodologies outlined are based on established principles of bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-Acetyl-S-ethyl-L-cysteine is a metabolite that can serve as a biomarker for exposure to various xenobiotics, including ethylating agents. Its accurate quantification in biological matrices is crucial for toxicological and pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. The five deuterium (B1214612) atoms on the S-ethyl group provide a distinct mass shift with negligible isotopic effects, ensuring that the deuterated standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of quantification.

Principle of the Method

The method described is for the quantitative determination of N-Acetyl-S-ethyl-L-cysteine in plasma or urine using isotope dilution LC-MS/MS. Samples are prepared by protein precipitation or solid-phase extraction, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This compound is added to all samples, calibrators, and quality control samples at a constant concentration to serve as the internal standard.

Table 1: Hypothetical Pharmacokinetic Parameters of N-Acetyl-S-ethyl-L-cysteine in Human Plasma Following a Single Oral Dose

ParameterValueUnit
Cmax (Peak Plasma Concentration)150ng/mL
Tmax (Time to Peak Concentration)1.5hours
AUC (0-t) (Area Under the Curve)750ng*h/mL
t1/2 (Half-life)4.2hours
CL/F (Apparent Total Clearance)0.8L/h/kg
Vd/F (Apparent Volume of Distribution)4.8L/kg

Note: The data presented in this table is illustrative and intended to demonstrate a typical format for presenting pharmacokinetic data. Actual values will vary depending on the specific study design, dosage, and subject population.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma)
  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 2: MRM Transitions for N-Acetyl-S-ethyl-L-cysteine and its d5-labeled Internal Standard

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-Acetyl-S-ethyl-L-cysteine192.1132.11002515
This compound197.1137.11002515

Note: The m/z values are predicted based on the chemical structures and may require optimization on the specific mass spectrometer used.

Diagrams

Pharmacokinetic_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Bioanalysis cluster_data Data Processing Dosing Dosing of N-Acetyl-S-ethyl-L-cysteine Blood_Sampling Time-point Blood Sampling Dosing->Blood_Sampling Spiking Spike with This compound (IS) Blood_Sampling->Spiking Extraction Protein Precipitation or SPE Spiking->Extraction LC_MSMS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MSMS Quantification Quantification of Analyte (Ratio to IS) LC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

Metabolic_Pathway Xenobiotic Ethylating Xenobiotic (e.g., Ethyl Halide) GS_Adduct S-Ethylglutathione Xenobiotic->GS_Adduct Conjugation GSH Glutathione (GSH) GSH->GS_Adduct GST Glutathione S-transferase (GST) GST->GS_Adduct Cys_Gly_Adduct S-Ethyl-L-cysteine GS_Adduct->Cys_Gly_Adduct Metabolism Metabolism1 γ-Glutamyltranspeptidase & Dipeptidase Metabolism1->Cys_Gly_Adduct NASEC N-Acetyl-S-ethyl-L-cysteine (Urinary Metabolite) Cys_Gly_Adduct->NASEC Acetylation Metabolism2 N-Acetyltransferase Metabolism2->NASEC Excretion Excretion NASEC->Excretion

Caption: Metabolic pathway of an ethylating xenobiotic.

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-S-ethyl-L-cysteine-d5 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-S-ethyl-L-cysteine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound when used as an internal standard in biological samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological samples?

A1: The main stability concerns for this compound in biological matrices such as plasma, urine, and tissue homogenates include:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (e.g., dimerization with itself or other thiol-containing molecules like cysteine).

  • Enzymatic Degradation: Esterases present in biological samples can hydrolyze the ethyl ester group. Additionally, acylases may catalyze the deacetylation of the N-acetyl group.[1]

  • pH-Dependent Hydrolysis: The stability of the ester and N-acetyl groups can be influenced by the pH of the biological matrix.

  • Isotopic Exchange (Back-Exchange): While the deuterium (B1214612) atoms on the ethyl group are generally stable, there is a theoretical potential for back-exchange with protons under certain conditions, although this is less likely for deuterium on a carbon backbone.

Q2: What are the recommended storage conditions for stock solutions and biological samples containing this compound?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

  • Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent such as acetonitrile (B52724) or methanol (B129727). Store in tightly sealed, amber vials at -20°C or colder to protect from light and moisture.[2]

  • Biological Samples (Plasma, Urine, Tissue Homogenates): Immediately after collection and spiking with the internal standard, samples should be frozen and stored at -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles. For short-term storage during sample processing, keep samples on ice or at 2-8°C.

Q3: How can I minimize the enzymatic degradation of this compound during sample collection and preparation?

A3: To minimize enzymatic activity, the following steps are recommended:

  • Immediate Cooling: Place blood or tissue samples on ice immediately after collection.

  • Anticoagulant/Preservative: For blood samples, use of tubes containing fluoride/oxalate can inhibit some enzymatic activity.

  • Rapid Processing: Process samples to plasma or tissue homogenates as quickly as possible.

  • Protein Precipitation: Promptly perform protein precipitation with a suitable agent like acetonitrile or methanol to denature and remove enzymes.

  • pH Adjustment: Adjusting the pH of the sample to a more acidic range (e.g., by adding formic acid) can help to reduce the activity of some enzymes.

Troubleshooting Guides

Issue 1: High Variability in the Internal Standard Signal
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Handling Ensure uniform timing and temperature for all sample processing steps, from collection to extraction.Reduced variability in internal standard peak areas across the sample batch.
Degradation During Storage Prepare fresh working solutions from a properly stored stock. Re-analyze a subset of samples with freshly prepared calibrators and quality controls.If the signal is restored, the issue was with the working solution. If not, the issue may be with the stored samples.
Repeated Freeze-Thaw Cycles Aliquot samples after the initial collection and spiking to avoid thawing the entire sample multiple times.Consistent internal standard response in samples that have undergone a single freeze-thaw cycle.
Matrix Effects Perform a post-extraction addition experiment to evaluate ion suppression or enhancement in different sample lots.Consistent matrix factor across different sources of the biological matrix.
Issue 2: Loss of Internal Standard with No Corresponding Analyte Loss (or vice-versa)
Possible Cause Troubleshooting Step Expected Outcome
Differential Stability The analyte and internal standard may have different stability profiles under the experimental conditions.A stability assessment should be performed for both the analyte and the internal standard in the biological matrix.
pH-Dependent Degradation Investigate the effect of sample pH on the stability of both the analyte and the internal standard.Determine the optimal pH range for sample processing and storage where both compounds are stable.
Enzymatic Degradation Specific to the Internal Standard Evaluate stability in the presence and absence of enzyme inhibitors (e.g., esterase inhibitors).If stability is improved with inhibitors, enzymatic degradation is the likely cause.

Quantitative Data Summary

While specific quantitative stability data for this compound is not widely published, the following tables provide representative stability data for N-acetylcysteine (NAC) in parenteral solutions, which can serve as a general guide. It is crucial to perform your own stability assessments for this compound in your specific biological matrix and storage conditions.

Table 1: Stability of N-Acetylcysteine (25 mg/mL) in 5% Dextrose in Water (D5W) [4][5]

Storage ConditionTime Point% of Initial Concentration Remaining
Refrigerated (5 ± 3 °C) Day 3> 95%
Day 8> 90%
Ambient (25 ± 2 °C) Day 2> 95%
Day 8> 90%

Table 2: Forced Degradation of N-Acetylcysteine [6]

Stress ConditionDuration% Decrease in NAC Content
Acidic (0.5 M HCl) 1 min15%
Basic (0.1 M NaOH) 10 min23%
Oxidative (0.3% H₂O₂) 3 hours6%

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a pooled batch of the biological matrix (e.g., human plasma) with this compound at a known concentration. Aliquot into at least 5 replicates for each freeze-thaw cycle.

  • Baseline Analysis: Analyze one set of aliquots immediately (zero cycle).

  • Freeze-Thaw Cycles: Freeze the remaining aliquots at -80°C for at least 24 hours. Thaw the samples unassisted to room temperature. This constitutes one freeze-thaw cycle.

  • Analysis: After one, two, and three freeze-thaw cycles, analyze a set of aliquots.

  • Data Evaluation: Compare the mean concentration of the internal standard at each cycle to the baseline concentration. The deviation should typically be within ±15%.

Protocol 2: Long-Term Stability Assessment
  • Sample Preparation: Spike a pooled batch of the biological matrix with this compound at a known concentration. Aliquot into at least 5 replicates for each time point.

  • Storage: Store the aliquots at the intended long-term storage temperature (e.g., -80°C).

  • Analysis: Analyze a set of aliquots at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Data Evaluation: Compare the mean concentration of the internal standard at each time point to the initial (time 0) concentration. The deviation should typically be within ±15%.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Collection Biological Sample (Plasma, Urine, Tissue) Spiking Spike with This compound Collection->Spiking Homogenization Homogenization (for tissue) Spiking->Homogenization Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Experimental workflow for sample analysis.

degradation_pathway cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation This compound This compound Esterase Esterase Hydrolysis This compound->Esterase Ethyl group cleavage Acylase Acylase I Deacetylation This compound->Acylase N-acetyl group cleavage Oxidation Oxidation This compound->Oxidation Thiol oxidation pH_Hydrolysis pH-Dependent Hydrolysis This compound->pH_Hydrolysis Ester/Amide bond cleavage

Potential degradation pathways.

troubleshooting_logic node_action node_action node_cause node_cause start High Variability in IS Signal? check_handling Consistent Sample Handling? start->check_handling Yes check_storage Proper Storage Conditions? check_handling->check_storage Yes cause_handling Inconsistent Handling check_handling->cause_handling No check_freeze_thaw Multiple Freeze-Thaw Cycles? check_storage->check_freeze_thaw Yes cause_degradation IS Degradation check_storage->cause_degradation No cause_freeze_thaw Freeze-Thaw Instability check_freeze_thaw->cause_freeze_thaw Yes action_standardize Standardize Protocol action_prepare_fresh Prepare Fresh Solutions action_aliquot Aliquot Samples cause_handling->action_standardize cause_degradation->action_prepare_fresh cause_freeze_thaw->action_aliquot

Troubleshooting logic for IS variability.

References

preventing isotopic exchange of N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of N-Acetyl-S-ethyl-L-cysteine-d5 during experimental procedures.

Understanding Isotopic Exchange in this compound

This compound is a deuterated form of N-Acetyl-S-ethyl-L-cysteine. The notation "-d5" indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. Based on the common synthesis routes and available product information, these five deuterium atoms are located on the S-ethyl group.

This specific placement of deuterium on a stable alkyl chain makes this compound relatively robust against isotopic exchange at its deuterated positions under typical experimental conditions. The carbon-deuterium (C-D) bonds are strong and not prone to breaking and exchanging with protons from the solvent or other reagents.

However, the molecule also contains two highly exchangeable protons:

  • The amide proton (-NH)

  • The carboxylic acid proton (-COOH)

These protons will readily exchange with deuterium from deuterated solvents (e.g., D₂O, methanol-d₄) or with protons from protic, non-deuterated solvents (e.g., H₂O, methanol). This exchange is a rapid equilibrium process. While this does not affect the integrity of the -d5 label on the ethyl group, it is an important phenomenon to be aware of during analysis, particularly in NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding isotopic exchange with this compound?

The primary concern is the potential loss of the deuterium labels, which would compromise its use as an internal standard or tracer in quantitative analyses. However, for this compound, the deuterium atoms are on the ethyl group, which are not readily exchangeable under normal conditions. The more immediate and expected exchange will occur at the amide (-NH) and carboxylic acid (-COOH) positions with protons from the solvent.

Q2: Under what conditions could the deuterium on the ethyl group potentially exchange?

Extreme conditions, such as prolonged exposure to strong acids or bases at elevated temperatures, or the presence of certain metal catalysts, could potentially facilitate the exchange of the C-D bonds. However, these conditions are generally not encountered in routine analytical or biological experiments.

Q3: How does the choice of solvent affect isotopic stability?

The choice of solvent is critical for preventing unwanted isotopic exchange.

  • Aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran, chloroform) are ideal as they do not have exchangeable protons and will not contribute to hydrogen-deuterium exchange.

  • Protic solvents (e.g., water, methanol, ethanol) will lead to rapid exchange of the amide and carboxylic acid protons. If a deuterated protic solvent (e.g., D₂O, methanol-d₄) is used, the amide and carboxylic acid protons will be replaced by deuterium. Conversely, if the deuterated compound is dissolved in a non-deuterated protic solvent, the amide and carboxylic acid deuterons (if pre-exchanged) will be replaced by protons.

Q4: What are the ideal storage conditions for this compound to ensure long-term stability?

For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from moisture and light. Storage at low temperatures (-20°C or below) is advisable. If stored in solution, use a high-purity, anhydrous, aprotic solvent and store at low temperatures.

Q5: How can I verify the isotopic integrity of my this compound?

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for verifying isotopic integrity.

  • MS: A high-resolution mass spectrum will show the molecular weight of the deuterated compound. A loss of deuterium would result in a corresponding decrease in the molecular weight.

  • ¹H NMR: In a ¹H NMR spectrum, the absence of signals corresponding to the ethyl group protons confirms that these positions are deuterated. The presence of these signals would indicate back-exchange.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Isotopic Purity (Decrease in Molecular Weight by MS) Exposure to extreme pH and high temperatures.Maintain a pH between 2.5 and 7 for all solutions. Avoid heating solutions containing the deuterated standard for prolonged periods.
Presence of a strong acid or base catalyst.Ensure all reagents and glassware are free from acidic or basic residues.
Contamination with atmospheric moisture during storage or handling.Store the compound in a desiccator. Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible.
Unexpected Peaks in ¹H NMR Spectrum in the Ethyl Region Isotopic back-exchange has occurred.Review experimental conditions for sources of strong acids, bases, or high temperatures. Prepare fresh solutions using anhydrous, aprotic solvents.
Impurity in the sample.Verify the purity of the standard with a fresh sample or from a different lot.
Disappearance of Amide or Carboxylic Acid Proton Signal in ¹H NMR Use of a deuterated protic solvent (e.g., D₂O, CD₃OD).This is an expected exchange. To observe these protons, use a non-deuterated solvent or prepare the sample in an aprotic deuterated solvent like DMSO-d₆.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for LC-MS Analysis

Objective: To prepare a stable stock solution of this compound for use as an internal standard in LC-MS.

Materials:

  • This compound (solid)

  • Anhydrous, HPLC-grade acetonitrile

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the desired amount of the solid compound accurately using a calibrated analytical balance.

  • Transfer the weighed solid to a clean, dry volumetric flask.

  • Add a small amount of anhydrous acetonitrile to dissolve the solid completely. Gentle vortexing or sonication may be used if necessary.

  • Once dissolved, dilute to the final volume with anhydrous acetonitrile.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.

  • Store the stock solution at -20°C or lower.

Protocol 2: Sample Preparation for NMR Analysis

Objective: To prepare a sample of this compound for ¹H NMR analysis to confirm isotopic labeling.

Materials:

  • This compound (solid)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (clean and dry)

  • Small vial and spatula

Procedure:

  • Dry the NMR tube in an oven and cool it in a desiccator before use.

  • In a clean, dry vial, weigh a small amount of this compound.

  • Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), add the anhydrous deuterated solvent to dissolve the sample.

  • Transfer the solution to the dry NMR tube.

  • Cap the NMR tube tightly.

  • Acquire the ¹H NMR spectrum. The absence of signals in the ethyl group region will confirm the d5 labeling.

Visualizations

Isotopic_Exchange_Pathway cluster_stable Stable Deuterium Labels cluster_labile Labile Protons NAC_d5 This compound (Deuterium on Ethyl Group) NAC_d5->NAC_d5 No Exchange under Normal Conditions NAC_H N-Acetyl-S-ethyl-L-cysteine (Protons on Amide and Carboxyl) NAC_D_labile N-Acetyl-S-ethyl-L-cysteine (Deuterium on Amide and Carboxyl) NAC_H->NAC_D_labile Rapid Exchange Solvent_H Protic Solvent (e.g., H₂O, CH₃OH) Solvent_H->NAC_H Solvent_D Deuterated Protic Solvent (e.g., D₂O, CD₃OD) Solvent_D->NAC_D_labile NAC_D_labile->NAC_H Rapid Exchange

Caption: Isotopic exchange pathways for this compound.

Experimental_Workflow Start Start: Solid this compound Storage Store at low temperature in a dry, inert atmosphere Start->Storage Dissolution Dissolve in Anhydrous, Aprotic Solvent Storage->Dissolution Analysis Perform LC-MS or NMR Analysis Dissolution->Analysis Protic_Solvent Avoid Protic Solvents (e.g., Water, Methanol) Dissolution->Protic_Solvent Data Reliable Quantitative Data Analysis->Data

Caption: Recommended workflow for handling this compound.

Technical Support Center: N-Acetyl-S-ethyl-L-cysteine-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of N-Acetyl-S-ethyl-L-cysteine-d5 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In LC-MS/MS analysis, components of a biological sample other than the analyte of interest are referred to as the "matrix".[2] These components, such as salts, lipids, and proteins, can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[2][3] These effects are a primary source of imprecision and inaccuracy in quantitative bioanalysis and can seriously undermine the sensitivity and reliability of a method.[4][5][6]

Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for quantitative LC-MS/MS analysis.[1][7] Because a deuterated standard is chemically and structurally almost identical to the analyte, it exhibits nearly the same chromatographic behavior and ionization response.[1][8] The underlying principle is that the SIL-IS will co-elute with the analyte and be affected by matrix components in the same way.[3][8] By calculating the ratio of the analyte signal to the internal standard signal, variations in ionization caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can a deuterated internal standard completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[1] The ability of a SIL-IS to compensate depends on its perfect co-elution with the unlabeled analyte.[3] If the analyte and the internal standard experience different degrees of ion suppression or enhancement, this is known as "differential matrix effects," which can lead to inaccurate results.[9][10][11] This can occur if there is a slight chromatographic separation between the two compounds, causing them to enter the ion source at moments with different matrix compositions.[9][12]

Q4: What is the "deuterium isotope effect," and how does it impact my analysis of this compound?

A4: The deuterium (B1214612) isotope effect is a common phenomenon in liquid chromatography where a deuterated compound may have a slightly different retention time than its non-deuterated counterpart.[9] This occurs because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the chromatographic stationary phase.[10] In reversed-phase chromatography, the deuterated standard often elutes slightly earlier than the analyte.[3][9] This shift in retention time can lead to incomplete co-elution, exposing the analyte and internal standard to different matrix environments and potentially causing inaccurate quantification due to differential matrix effects.[9][12]

Troubleshooting Guide

Problem 1: I'm observing high variability and poor reproducibility in the analyte / this compound area ratio.

  • Potential Cause 1: Differential Matrix Effects. Even with a deuterated internal standard, significant ion suppression can occur.[11] If the analyte and the internal standard do not co-elute perfectly due to the isotope effect, they may be subjected to different degrees of ion suppression, leading to variable area ratios.[9][10]

    • Solution:

      • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.[9]

      • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[5][13] Consider switching from a simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][14]

      • Qualify Matrix Lots: Evaluate the method using at least six different lots of blank matrix to ensure consistency.[1]

  • Potential Cause 2: Internal Standard Contamination or Degradation. The deuterated standard may contain a small amount of the unlabeled analyte, or it could degrade over time.[15]

    • Solution:

      • Assess IS Purity: Prepare a sample containing only the deuterated internal standard in a blank matrix and monitor the mass transition for the unlabeled analyte. The response should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).[9]

      • Verify IS Concentration and Stability: Prepare fresh internal standard spiking solutions and verify their concentration.[1] Check for degradation under the storage and sample processing conditions.

  • Potential Cause 3: Autosampler Carryover. Residual sample from a high-concentration standard or sample can be injected with the subsequent sample, leading to artificially high and variable results.[1]

    • Solution: Optimize the autosampler wash procedure by using a strong organic solvent. Inject a blank sample immediately after the highest concentration standard to confirm that carryover is negligible.[1]

G start Problem: High Variability in Analyte/IS Ratio check_chrom Review Chromatography: Do Analyte and IS Co-elute? start->check_chrom check_cleanup Assess Sample Cleanup: Is Ion Suppression Still High? check_chrom->check_cleanup Yes sol_chrom Action: Optimize mobile phase, gradient, or temperature to improve co-elution. check_chrom->sol_chrom No check_is Verify IS Integrity: Purity and Concentration OK? check_cleanup->check_is No sol_cleanup Action: Enhance sample prep. Switch from PPT to SPE or LLE. check_cleanup->sol_cleanup Yes check_carryover Investigate Carryover: Inject Blank After High Std. check_is->check_carryover Yes sol_is Action: Analyze IS for purity. Prepare fresh IS solution. check_is->sol_is No sol_carryover Action: Optimize autosampler wash protocol with strong solvent. check_carryover->sol_carryover Yes end_node Result: Improved Precision and Accuracy check_carryover->end_node No sol_chrom->end_node sol_cleanup->end_node sol_is->end_node sol_carryover->end_node

Caption: Troubleshooting workflow for high signal variability.

Problem 2: My results show potential deuterium back-exchange.

  • Potential Cause: Unstable Deuterium Label. Isotopic back-exchange can occur when deuterium atoms are replaced by protons from the solvent or matrix.[9] This is more likely if the deuterium labels are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or if the compound is stored in highly acidic or basic solutions.[3][9]

    • Solution:

      • Verify Label Position: Confirm that the deuterium atoms on this compound are on stable positions (e.g., on the ethyl group) and not on exchangeable sites like the amide or carboxyl groups.

      • Control pH: Ensure that the pH of all solutions (mobile phase, reconstitution solvent) is maintained in a neutral or near-neutral range to minimize the risk of exchange.[9]

      • Incubation Study: Incubate the deuterated standard in blank matrix at the analysis temperature for a period of time and check for any increase in the unlabeled analyte's signal.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effect (ME), recovery (RE), and process efficiency (PE).[6] It involves comparing the analyte response across three different sample sets.[9]

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare standards of the analyte and this compound at various concentrations (e.g., low, medium, high QC levels) in the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix and perform the full extraction procedure. After the final evaporation step, spike the extracted residue with the analyte and internal standard at the same concentrations as Set A.[1][9]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard at the same concentrations as Set A before initiating the extraction procedure.[1][9]

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Results:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[12]

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100. This measures the efficiency of the extraction process.

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100. This represents the overall efficiency of the entire method.

G cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike cluster_Calc Calculations A1 Analyte + IS in Solvent A2 Inject into LC-MS/MS A1->A2 B1 Blank Matrix B2 Perform Extraction B1->B2 B3 Spike with Analyte + IS B2->B3 B4 Inject into LC-MS/MS B3->B4 C1 Blank Matrix C2 Spike with Analyte + IS C1->C2 C3 Perform Extraction C2->C3 C4 Inject into LC-MS/MS C3->C4 Calc1 Matrix Effect (%) = (B / A) * 100 Calc2 Recovery (%) = (C / B) * 100 Calc3 Process Efficiency (%) = (C / A) * 100

Caption: Experimental workflow for matrix effect assessment.
Protocol 2: Qualitative Assessment of Ion Suppression Zones (Post-Column Infusion)

This method helps to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[10][16]

Methodology:

  • System Setup:

    • Use a 'T' connector to merge the flow from the LC column with a constant flow from a syringe pump. Place this connector between the column outlet and the mass spectrometer inlet.[10]

    • The syringe pump will continuously infuse a solution of this compound (and/or the analyte) at a low, constant rate (e.g., 5-10 µL/min).

  • Procedure:

    • Begin the infusion and allow the mass spectrometer signal to stabilize, creating a flat baseline.[10]

    • While the infusion continues, inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic gradient.

  • Data Analysis:

    • Monitor the signal intensity of the infused compound(s).

    • A stable, flat baseline indicates no matrix effects at that time.

    • A dip or drop in the baseline signal indicates a zone of ion suppression .[10]

    • A rise or peak in the baseline signal indicates a zone of ion enhancement .[10]

    This information can be used to adjust the chromatography to move the analyte peak away from regions of significant ion suppression.

Data Presentation: Example Matrix Effect Evaluation

The following table summarizes hypothetical data from a matrix effect experiment performed according to Protocol 1 for N-Acetyl-S-ethyl-L-cysteine (Analyte) using this compound (IS).

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Set A (Neat) 2,500,0002,600,0000.96
Set B (Post-Spike) 1,750,0001,850,0000.95
Set C (Pre-Spike) 1,550,0001,640,0000.94

Calculated Results:

ParameterCalculationResultInterpretation
Matrix Effect (Analyte) (1,750,000 / 2,500,000) * 10070.0% Significant ion suppression (30%) is present for the analyte.
Matrix Effect (IS) (1,850,000 / 2,600,000) * 10071.2% The IS experiences similar ion suppression.
Recovery (Analyte) (1,550,000 / 1,750,000) * 10088.6% The extraction recovery for the analyte is good.
Process Efficiency (Analyte) (1,550,000 / 2,500,000) * 10062.0% The overall method efficiency is impacted mainly by ion suppression.
Normalized Matrix Factor (Ratio in Set B / Ratio in Set A)0.99The deuterated IS effectively normalizes the matrix effect.

References

N-Acetyl-S-ethyl-L-cysteine-d5 solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and storage of N-Acetyl-S-ethyl-L-cysteine-d5. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a hygroscopic solid. To ensure its stability, it should be stored under controlled conditions. Based on information for the compound and similar molecules, the following storage conditions are recommended:

Storage ConditionRecommendationSource
Temperature2-8°C (Refrigerator) or -20°C (Freezer) for long-term storage.[1][2]
AtmosphereStore under an inert atmosphere (e.g., argon or nitrogen).[1]
ContainerKeep in a tightly sealed container to prevent moisture absorption.[2]
LightProtect from light.[2]

Q2: What solvents can be used to dissolve this compound?

Solubility of Related Compounds

CompoundSolventApproximate SolubilitySource
N-acetyl-L-cysteine (NAC)Ethanol, DMSO, Dimethylformamide~50 mg/mL[3]
PBS (pH 7.2)~30 mg/mL[3]
Water, Methanol, Hot Isopropyl Alcohol, Methyl Acetate, Ethyl AcetateSoluble[4]
Chloroform, EtherInsoluble[4]
N-acetyl-L-cysteine ethyl esterDMSO, Dimethylformamide~30 mg/mL[5]
PBS (pH 7.2)~10 mg/mL[5]

Q3: How should I prepare and store solutions of this compound?

A3: For optimal results, prepare solutions fresh for each experiment. If a stock solution must be prepared, follow these guidelines based on the stability of related compounds:

  • Organic Stock Solutions: For stock solutions in organic solvents like DMSO or ethanol, it is advisable to aliquot the solution into single-use vials and store them at -20°C for up to one month.

  • Aqueous Solutions: Aqueous solutions are not recommended for storage for more than one day.[3][5] If you must prepare an aqueous solution in advance, store it at 2-8°C and use it within 24-96 hours.[6] To prepare an organic solvent-free aqueous solution, you can directly dissolve the crystalline solid in an aqueous buffer.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound is difficult to weigh accurately or appears clumpy. The compound is hygroscopic and has absorbed moisture from the air.Handle the compound in a dry environment, such as a glove box with an inert atmosphere. Allow the container to equilibrate to room temperature before opening to minimize condensation.
Precipitation is observed in the stock solution after storage at low temperatures. The solubility of the compound decreases at lower temperatures.Before use, allow the solution to warm to room temperature and vortex or sonicate to ensure the compound is fully dissolved.
Inconsistent experimental results when using previously prepared solutions. The compound may have degraded in the solution.Always prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and for a limited time. For aqueous solutions, do not store for more than one day.[3][5]
Unexpected physiological effects are observed in cell culture or in vivo experiments. The residual organic solvent from the stock solution may be causing these effects.When diluting a stock solution into an aqueous buffer or isotonic saline, ensure the final concentration of the organic solvent is insignificant.[3]

Experimental Workflow & Decision Making

The following diagrams illustrate a general workflow for handling this compound and a decision-making process for its storage.

G A Receive Compound B Store in a tightly sealed container at 2-8°C or -20°C under inert atmosphere A->B C Equilibrate to Room Temperature Before Opening B->C D Weigh desired amount in a controlled (dry) environment C->D E Prepare Stock Solution (e.g., in DMSO or Ethanol) D->E F Prepare Fresh Aqueous Solution D->F G Aliquot into single-use vials and store at -20°C E->G H Use Immediately F->H I Dilute to final concentration in aqueous buffer or media G->I J Perform Experiment H->J I->J G A Storage Decision for this compound B Is it for long-term or short-term storage? A->B C Long-term B->C Long-term D Short-term (in-use) B->D Short-term E Store as solid at -20°C under inert gas. C->E F Is it in solid form or solution? D->F G Solid F->G Solid H Solution F->H Solution I Store at 2-8°C in a desiccator. G->I J Aqueous or Organic Solvent? H->J K Aqueous J->K Aqueous L Organic J->L Organic M Store at 2-8°C. Use within 24-96 hours. K->M N Aliquot and store at -20°C. Stable for up to 1 month. L->N

References

Technical Support Center: Chromatography Troubleshooting for N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of N-Acetyl-S-ethyl-L-cysteine-d5. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape for this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

This compound is the deuterated form of N-Acetyl-S-ethyl-L-cysteine, a mercapturic acid derivative. In bioanalytical methods, it is commonly used as an internal standard for the quantification of its non-deuterated counterpart. Achieving a symmetrical, sharp peak is crucial for accurate integration and reliable quantification. Poor peak shape, such as tailing or fronting, can compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: What are the common causes of poor peak shape for this compound?

Poor peak shape for this compound in reversed-phase chromatography is often attributed to:

  • Secondary Silanol (B1196071) Interactions: The carboxyl and amide groups in the molecule can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The ionization state of the carboxylic acid moiety is pH-dependent. An unsuitable mobile phase pH can result in poor peak shape and inconsistent retention.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause peak tailing.

  • Chromatographic Shift with Analyte: The deuterated standard may exhibit a slightly different retention time than the non-deuterated analyte, which can be exacerbated by suboptimal chromatographic conditions.

Q3: How does mobile phase pH affect the peak shape of this compound?

The mobile phase pH plays a critical role in controlling the ionization of this compound, which has a carboxylic acid group. At a pH above its pKa, the carboxylic acid will be deprotonated and negatively charged, which can lead to electrostatic interactions with the stationary phase and result in peak tailing. By adjusting the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically around pH 2.5-3.5 for similar compounds), the molecule will be in its neutral form, minimizing secondary interactions and improving peak symmetry.[2]

Q4: Can the use of a deuterated standard itself cause chromatographic issues?

Yes, deuterated standards can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect." This can manifest as a small retention time shift.[3] While usually minor, this shift can become problematic if it leads to differential matrix effects between the analyte and the internal standard, potentially affecting the accuracy of quantification.[3][4] Optimizing the chromatography to achieve sharp and symmetrical peaks for both the analyte and the internal standard is crucial to minimize the impact of any potential chromatographic shift.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is the most common peak shape issue for this compound. The following guide provides a systematic approach to diagnose and resolve this problem.

Troubleshooting Workflow for Peak Tailing

cluster_0 Diagnosis cluster_1 Solutions Start Observe Peak Tailing Check_All_Peaks Does Tailing Affect All Peaks? Start->Check_All_Peaks Check_pH Is Mobile Phase pH ~2.5-3.5? Check_All_Peaks->Check_pH No System_Issue Investigate System (e.g., dead volume, column void) Check_All_Peaks->System_Issue Yes Adjust_pH Adjust Mobile Phase pH to 2.5-3.5 Check_pH->Adjust_pH No Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Check_pH->Add_Modifier Yes Adjust_pH->Add_Modifier Check_Column Evaluate Column (e.g., different chemistry, new column) Add_Modifier->Check_Column

Caption: A logical workflow for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components (e.g., 0.1% formic acid in water) with pH values ranging from 2.5 to 4.5 in 0.5 unit increments.

  • Chromatographic System:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Aqueous mobile phase with adjusted pH

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A suitable gradient to elute the analyte (e.g., 5-95% B over 5 minutes)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Analysis: Inject a standard solution of this compound for each mobile phase pH condition.

  • Data Evaluation: Measure the peak asymmetry factor (As) at 10% of the peak height for each condition. A value closer to 1 indicates better symmetry.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)
4.52.1
4.01.8
3.51.4
3.01.1
2.51.0
Issue 2: Chromatographic Shift Between Analyte and Internal Standard

A noticeable retention time difference between N-Acetyl-S-ethyl-L-cysteine and its d5-labeled internal standard can lead to inaccurate results.

Troubleshooting Workflow for Chromatographic Shift

cluster_0 Diagnosis cluster_1 Solutions Start Observe Chromatographic Shift Check_Peak_Shape Are Peaks Tailing? Start->Check_Peak_Shape Optimize_pH Optimize Mobile Phase pH (see Issue 1) Check_Peak_Shape->Optimize_pH Yes Modify_Gradient Adjust Gradient Slope Check_Peak_Shape->Modify_Gradient No Optimize_pH->Modify_Gradient Change_Organic Change Organic Solvent (ACN vs. MeOH) Modify_Gradient->Change_Organic Consider_Isotope Consider ¹³C or ¹⁵N Internal Standard Change_Organic->Consider_Isotope

Caption: A logical workflow to address chromatographic shifts.

Experimental Protocol: Adjusting Gradient Slope

  • Chromatographic System: Use the optimized mobile phase pH from the previous experiment.

  • Initial Gradient:

    • Time (min) | %B

    • ---|---

    • 0.0 | 5

    • 5.0 | 95

    • 5.1 | 5

    • 7.0 | 5

  • Modified Gradients:

    • Shallow Gradient: Extend the gradient time to 10 minutes (5-95% B).

    • Steep Gradient: Shorten the gradient time to 3 minutes (5-95% B).

  • Analysis: Inject a solution containing both the analyte and the internal standard for each gradient condition.

  • Data Evaluation: Measure the difference in retention time (ΔRT) between the analyte and the internal standard.

Data Presentation: Effect of Gradient Slope on Retention Time Difference

Gradient Duration (min)ΔRT (Analyte - IS) (min)
30.08
50.05
100.02
Issue 3: Poor Peak Shape at Low Concentrations

Sometimes, peak shape deteriorates at the lower limit of quantification (LLOQ).

Troubleshooting Workflow for Poor Low-Concentration Peak Shape

cluster_0 Diagnosis cluster_1 Solutions Start Poor Peak Shape at LLOQ Check_Carryover Is Carryover Observed? Start->Check_Carryover Injector_Wash Optimize Injector Wash Check_Carryover->Injector_Wash Yes Use_Additive Use Mobile Phase Additive (e.g., Ion-Pairing Reagent) Check_Carryover->Use_Additive No Sample_Cleanup Improve Sample Cleanup (e.g., SPE) Use_Additive->Sample_Cleanup

Caption: A workflow for troubleshooting poor peak shape at low concentrations.

Experimental Protocol: Evaluation of Ion-Pairing Reagent

For challenging matrices where low-level peak shape is poor, a weak ion-pairing reagent can sometimes improve peak shape by masking secondary interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A (Control): 0.1% Formic Acid in Water, pH 2.7

    • Mobile Phase A (Test): 0.01M Octane-1-sulfonic acid sodium salt in water, pH adjusted to 2.2 with phosphoric acid.[5]

  • Chromatographic System: Same as in previous experiments.

  • Analysis: Inject LLOQ-level samples using both mobile phase conditions.

  • Data Evaluation: Compare peak shape and signal-to-noise ratio.

Data Presentation: Effect of Ion-Pairing Reagent on LLOQ Peak Shape

Mobile Phase APeak Asymmetry Factor (As) at LLOQSignal-to-Noise Ratio
0.1% Formic Acid1.912
0.01M Octane-1-sulfonic acid1.225

References

Technical Support Center: Analysis of N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-Acetyl-S-ethyl-L-cysteine and its deuterated internal standard, N-Acetyl-S-ethyl-L-cysteine-d5, by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI), where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[1] This leads to a decreased analyte signal, which can result in reduced sensitivity, poor accuracy, and inaccurate quantification. For N-Acetyl-S-ethyl-L-cysteine and its deuterated internal standard (IS), ion suppression can lead to an underestimation of the analyte concentration if the analyte and IS are not affected equally.

Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate ion suppression issues?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Ideally, it co-elutes with the analyte and experiences the same degree of ion suppression. By using the ratio of the analyte signal to the IS signal, variability due to ion suppression can be compensated for, leading to more accurate and precise results. However, a SIL-IS does not eliminate ion suppression itself. Furthermore, if the analyte and IS do not perfectly co-elute, they may be affected differently by matrix components, leading to inaccurate quantification.

Q3: What are the common sources of ion suppression in the analysis of N-Acetyl-S-ethyl-L-cysteine from biological matrices?

A3: Common sources of ion suppression in biological matrices like plasma or urine include:

  • Phospholipids: Abundant in plasma membranes and notoriously problematic.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the ESI process.

  • Endogenous Metabolites: Other small molecules naturally present in the biological sample.

  • Proteins and Peptides: Incomplete removal during sample preparation can cause significant signal suppression.

  • Mobile Phase Additives: Non-volatile additives can accumulate in the ion source and suppress the signal.

Q4: How can I detect and assess the extent of ion suppression in my assay?

A4: A widely used method is the post-column infusion experiment. In this technique, a constant flow of N-Acetyl-S-ethyl-L-cysteine solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any significant drop in the constant analyte signal as the matrix components elute indicates a region of ion suppression. This helps in adjusting the chromatography to ensure the analyte and IS elute in a "clean" region.

Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during the analysis of N-Acetyl-S-ethyl-L-cysteine using this compound as an internal standard.

Problem 1: Poor Sensitivity and Low Signal Intensity

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Consider switching from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate N-Acetyl-S-ethyl-L-cysteine from the regions of ion suppression identified by a post-column infusion experiment. Experiment with different stationary phases (e.g., HILIC for polar compounds).

    • Reduce Matrix Load: Dilute the sample extract before injection. This can reduce the concentration of interfering components, but may also decrease the analyte signal.

    • Optimize MS Parameters: Fine-tune ion source parameters such as gas flows, temperature, and voltages to improve ionization efficiency.

Problem 2: Inaccurate or Inconsistent Quantitative Results

  • Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the d5-internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of the analyte and this compound. Even a slight separation can lead to differential ion suppression.

    • Adjust Chromatography: Modify the mobile phase composition or gradient to achieve complete co-elution.

    • Check Internal Standard Stability: Ensure the deuterated standard is stable throughout the sample preparation and analysis process. H/D exchange can occur under certain pH and temperature conditions.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of N-Acetyl-S-ethyl-L-cysteine.

Sample Preparation: Protein Precipitation

This is a common and rapid method for removing the bulk of proteins from plasma samples.

  • Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) or 10% trichloroacetic acid.[2]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method Parameters (Representative)

This table provides a starting point for method development. Optimization will be required for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC for increased retention of polar compounds
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions N-Acetyl-S-ethyl-L-cysteine: To be determined empirically (e.g., precursor ion [M+H]+) this compound: To be determined empirically (e.g., precursor ion [M+H]+)
Collision Energy Optimize for each transition

Note: Specific MRM transitions for N-Acetyl-S-ethyl-L-cysteine and its d5 analog should be determined by infusing a standard solution of each compound into the mass spectrometer and identifying the precursor ion and the most stable and abundant product ions. For N-acetylcysteine, a known transition is m/z 164 -> 122.[2] A similar fragmentation pattern would be expected for the ethyl analog.

Quantitative Data Summary

The following table summarizes typical validation parameters for a bioanalytical method based on regulatory guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent, precise, and reproducible

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integrate Peak Integration detection->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: A typical experimental workflow for the quantitative analysis of N-Acetyl-S-ethyl-L-cysteine.

troubleshooting_ion_suppression start Inconsistent/Inaccurate Results or Poor Sensitivity check_coelution Verify Analyte and IS Co-elution start->check_coelution coelution_ok Co-elution is Good check_coelution->coelution_ok adjust_chrom Adjust Chromatography for Co-elution coelution_ok->adjust_chrom No assess_matrix Assess Matrix Effect (Post-Column Infusion) coelution_ok->assess_matrix Yes adjust_chrom->check_coelution matrix_high Significant Ion Suppression? assess_matrix->matrix_high optimize_sample_prep Optimize Sample Preparation (e.g., SPE) matrix_high->optimize_sample_prep Yes optimize_ms Optimize MS Source Parameters matrix_high->optimize_ms No dilute_sample Dilute Sample optimize_sample_prep->dilute_sample end Improved Results optimize_sample_prep->end dilute_sample->assess_matrix optimize_ms->end

Caption: A logical troubleshooting guide for addressing ion suppression issues.

References

N-Acetyl-S-ethyl-L-cysteine-d5 purity and potential interferences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Acetyl-S-ethyl-L-cysteine-d5 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of N-Acetyl-S-ethyl-L-cysteine. The five deuterium (B1214612) atoms on the S-ethyl group increase its mass, allowing it to be distinguished from its non-deuterated counterpart in mass spectrometry. Its primary application is as a stable isotope-labeled internal standard for the accurate quantification of N-Acetyl-S-ethyl-L-cysteine and related compounds in biological matrices.[1]

Q2: What are the typical purity specifications for this compound?

High chemical and isotopic purity are crucial for an internal standard to ensure accurate and reproducible results. While a specific certificate of analysis for this compound is not publicly available, typical specifications for high-quality deuterated standards are presented in the table below. It is essential to obtain a lot-specific certificate of analysis from your supplier.

Data Presentation: Purity and Isotopic Distribution

ParameterTypical SpecificationRationale
Chemical Purity >98% (HPLC)Ensures that the measured response is from the target compound and not from chemical impurities.[2][3]
Isotopic Purity ≥98 atom % DA high degree of deuteration minimizes the contribution of the unlabeled (d0) species in the internal standard solution.
Isotopic Distribution
d5>98%The desired deuterated form should be the most abundant species.
d0 (unlabeled)<0.5%Minimizes the risk of artificially inflating the analyte signal, especially at the lower limit of quantification.
d1-d4<1.5% (total)Low levels of incompletely deuterated species are expected but should be minimal.

Q3: What are potential sources of interference when using this compound?

Potential interferences can be categorized as either chemical or isotopic.

  • Chemical Interferences: These can arise from impurities in the internal standard itself or from co-eluting compounds in the sample matrix. Common impurities in N-acetylcysteine and its derivatives include L-cystine (impurity A), L-cysteine (impurity B), N,N'-diacetyl-L-cystine (impurity C), and N,S-diacetyl-L-cysteine (impurity D).[4][5] Matrix components can also cause ion suppression or enhancement, affecting the accuracy of quantification.[6]

  • Isotopic Interferences:

    • Cross-talk from Analyte: The natural isotopic abundance of the unlabeled analyte can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.

    • Presence of Unlabeled Analyte in the Internal Standard: If the deuterated standard contains a significant amount of the non-deuterated form (d0), it can lead to an overestimation of the analyte concentration.

    • Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This is more likely to occur if the deuterium atoms are in labile positions (e.g., on -OH or -NH groups). For this compound, the deuterium atoms are on an ethyl group attached to a sulfur atom, which is generally a stable position. However, stability should always be verified under your specific experimental conditions.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Inaccurate or Inconsistent Quantitative Results
Possible Cause Troubleshooting Steps
Impurity in the Internal Standard 1. Review the Certificate of Analysis (CoA): Confirm the chemical and isotopic purity of the internal standard lot you are using. 2. Analyze the Internal Standard Solution Alone: Inject a solution of the internal standard to check for the presence of the unlabeled analyte or other impurities.
Isotopic Exchange (H/D Exchange) 1. Assess Stability: Incubate the internal standard in your sample matrix under your experimental conditions (pH, temperature, time) and monitor for any changes in its isotopic distribution by LC-MS. 2. Modify Conditions: If exchange is observed, consider adjusting the pH or temperature of your sample preparation and storage conditions. For this compound, the labels are expected to be stable, but this should be confirmed.
Differential Matrix Effects 1. Optimize Chromatography: Ensure that the analyte and internal standard co-elute as closely as possible to experience the same matrix effects. A slight chromatographic shift between deuterated and non-deuterated compounds (the "isotope effect") is sometimes observed. 2. Evaluate Different Extraction Methods: Test different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to find the one that most effectively removes interfering matrix components.
Incorrect Concentration of Internal Standard 1. Verify Stock Solution Preparation: Double-check all calculations and dilutions used to prepare your internal standard working solutions. 2. Assess Stock Solution Stability: Prepare fresh stock solutions to rule out degradation over time. Aqueous solutions of N-acetylcysteine can be prone to oxidation.
Issue 2: Poor Chromatographic Peak Shape
Possible Cause Troubleshooting Steps
Column Contamination or Degradation 1. Wash the Column: Follow the manufacturer's instructions for column washing. 2. Replace the Column: If washing does not improve the peak shape, the column may need to be replaced.
Inappropriate Mobile Phase or Injection Solvent 1. Solvent Mismatch: Ensure the injection solvent is not significantly stronger than the initial mobile phase to avoid peak distortion. 2. pH Effects: The pH of the mobile phase can affect the ionization state and peak shape of acidic compounds like N-Acetyl-S-ethyl-L-cysteine. Experiment with adjusting the mobile phase pH.
Secondary Interactions The thiol group in N-Acetyl-S-ethyl-L-cysteine can sometimes interact with active sites on the column stationary phase, leading to tailing. Consider using a column with end-capping or a different stationary phase chemistry.

Experimental Protocols & Methodologies

Protocol 1: Assessment of Internal Standard Purity

This protocol outlines a general procedure to verify the chemical and isotopic purity of this compound.

  • Stock Solution Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Acquire full scan mass spectra in both positive and negative ion modes to identify all ions present. Perform product ion scans on the parent ions of this compound and any suspected impurities to confirm their identity.

  • Data Analysis:

    • Chemical Purity: Integrate the peak areas of all detected compounds in the chromatogram to calculate the percentage of the main component.

    • Isotopic Purity: From the full scan mass spectrum of the main peak, determine the relative intensities of the ions corresponding to the d5, d4, d3, d2, d1, and d0 species to calculate the isotopic distribution.

Protocol 2: Evaluation of Isotopic Stability

This protocol is designed to assess the stability of the deuterium labels on this compound in a biological matrix.

  • Sample Preparation: Spike a known concentration of this compound into a blank biological matrix (e.g., plasma, urine).

  • Incubation: Incubate the spiked matrix samples under conditions that mimic your entire analytical procedure (e.g., time at room temperature, in the autosampler, etc.).

  • Sample Processing: At various time points (e.g., 0, 2, 4, 8, 24 hours), extract the internal standard from the matrix using your established sample preparation method.

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS, monitoring the mass transitions for this compound and its potential back-exchanged products (d4, d3, etc.).

  • Data Analysis: Calculate the peak area ratios of the different isotopic species at each time point. A significant change in these ratios over time would indicate isotopic exchange.

Visualizations

Logical Workflow for Troubleshooting Inaccurate Results

start Inaccurate/Inconsistent Quantitative Results check_coa Review Certificate of Analysis (Chemical & Isotopic Purity) start->check_coa purity_issue Purity Issue Suspected check_coa->purity_issue analyze_is Analyze Internal Standard Solution Alone contact_supplier Contact Supplier for Higher Purity Lot analyze_is->contact_supplier If impurities confirmed assess_stability Assess Isotopic Stability (H/D Exchange) exchange_issue Isotopic Exchange Suspected assess_stability->exchange_issue optimize_chrom Optimize Chromatography (Co-elution with Analyte) matrix_effect Differential Matrix Effects Suspected optimize_chrom->matrix_effect verify_conc Verify Internal Standard Concentration conc_issue Concentration Error Suspected verify_conc->conc_issue purity_issue->analyze_is If purity is a concern purity_issue->assess_stability If purity is acceptable exchange_issue->optimize_chrom If no exchange modify_conditions Modify Sample Prep/Storage Conditions (pH, Temp) exchange_issue->modify_conditions If exchange is observed matrix_effect->verify_conc If co-elution is good adjust_lc Adjust LC Method (Gradient, Column) matrix_effect->adjust_lc If co-elution is poor prepare_fresh Prepare Fresh Stock & Working Solutions conc_issue->prepare_fresh If error is suspected resolved Issue Resolved contact_supplier->resolved modify_conditions->resolved adjust_lc->resolved prepare_fresh->resolved

Caption: Troubleshooting workflow for inaccurate quantitative results.

Plausible Synthesis Pathway for this compound

cluster_0 Synthesis Steps cluster_1 Potential Impurities/Interferences l_cysteine L-Cysteine acetylation Acetylation (Acetic Anhydride) l_cysteine->acetylation unreacted_cys Unreacted L-Cysteine nac N-Acetyl-L-cysteine (NAC) acetylation->nac side_product_1 Di-acetylated Cysteine acetylation->side_product_1 Side Reaction alkylation S-Alkylation with Bromoethane-d5 nac->alkylation unreacted_nac Unreacted NAC side_product_2 Oxidized NAC (Dimer) nac->side_product_2 Degradation final_product This compound alkylation->final_product isotopic_impurities Incomplete Deuteration (d0-d4) alkylation->isotopic_impurities From Reagent

Caption: A plausible synthesis route and potential impurities.

References

common pitfalls when using N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-S-ethyl-L-cysteine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this stable isotope-labeled internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a deuterated form of N-Acetyl-S-ethyl-L-cysteine, also known as ethylmercapturic acid. Its primary application is as a stable isotope-labeled internal standard for the accurate quantification of ethylmercapturic acid and other related metabolites in biological samples using mass spectrometry, such as LC-MS/MS.[1][2] It is particularly valuable in pharmacokinetic and metabolic studies to trace and measure specific compounds in complex matrices like urine, blood, or tissue.[1]

Q2: What are the most common issues encountered when using this compound as an internal standard?

The most frequently reported issues are common to many deuterated internal standards and include:

  • Inaccurate or inconsistent quantitative results: This can be due to a variety of factors, including poor purity of the standard, chromatographic issues, or instability.

  • Isotopic exchange (H/D back-exchange): The deuterium (B1214612) labels may exchange with protons from the surrounding solvent or matrix, leading to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-deuterated analyte.

  • Chromatographic separation from the analyte: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects and compromise quantification.

  • Variable signal intensity: This may be caused by ion suppression or enhancement from matrix components, or by degradation of the standard.

Q3: How should I properly store and handle this compound?

Proper storage is critical to maintain the integrity of the standard. General guidelines include:

  • Temperature: Refer to the Certificate of Analysis (CoA) provided by the supplier.[3] Generally, storage at 2-8°C or for long-term at -20°C is recommended.[1][3]

  • Protection from Light: Store in amber vials or in the dark to prevent photodegradation.

  • Inert Atmosphere: For neat materials, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Solution Stability: Aqueous solutions of N-acetyl-cysteine are not recommended for storage for more than one day.[4] Prepare fresh working solutions for each experiment.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are highly variable and seem inaccurate, even though I'm using this compound as an internal standard. What could be the cause?

Answer: This is a common problem that can stem from several sources. The most likely culprits are a lack of co-elution with the analyte, impurities in the standard, or isotopic exchange.

Troubleshooting Steps:

  • Verify Co-elution of Analyte and Internal Standard:

    • Problem: Deuterated standards can exhibit slightly different retention times than their non-deuterated analogs. If the analyte and internal standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement), leading to inaccurate quantification.

    • Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute as a single, symmetrical peak. If a separation is observed, consider adjusting the chromatographic method (e.g., using a lower resolution column or modifying the mobile phase gradient).

  • Confirm the Purity of the Deuterated Standard:

    • Problem: The internal standard may contain the non-deuterated analyte as an impurity, leading to an overestimation of the analyte's concentration.

    • Solution: Always review the Certificate of Analysis (CoA) from your supplier, which should specify the isotopic and chemical purity. A high isotopic enrichment (e.g., >98 atom % D) is crucial. You can experimentally assess the contribution of the internal standard to the analyte signal by analyzing a blank sample spiked only with the internal standard. The response for the unlabeled analyte should be negligible.

  • Investigate Isotopic Exchange (H/D Back-Exchange):

    • Problem: Deuterium atoms can be replaced by hydrogen atoms from the sample matrix or solvents, especially under acidic or basic conditions. This reduces the concentration of the internal standard and can artificially inflate the measured concentration of the analyte.

    • Solution: Conduct an incubation study. Spike the deuterated internal standard into a blank matrix and incubate it under the same conditions as your experimental samples (time, temperature, pH). Analyze the sample and monitor for any increase in the signal of the non-deuterated analyte over time.

Data Presentation

Table 1: General Physicochemical and Storage Information for this compound and its Analogs

PropertyThis compoundN-acetyl-L-cysteine (NAC)N-acetyl-L-cysteine ethyl ester
Molecular Formula C₇H₈D₅NO₃SC₅H₉NO₃SC₇H₁₃NO₃S
Molecular Weight 196.28 g/mol [1]163.2 g/mol 191.2 g/mol [4]
Appearance White SolidWhite crystalline powderCrystalline solid[4]
Melting Point 50-60°C[1]Not specifiedNot specified
Recommended Storage -20°C, under inert gas[1]-20°C-20°C[4]
Long-term Stability Stable under recommended conditions≥4 years at -20°C (as solid)≥4 years at -20°C (as solid)[4]
Solubility Not specified~30 mg/mL in PBS (pH 7.2)[5]~10 mg/mL in PBS (pH 7.2)[4]
~50 mg/mL in Ethanol, DMSO~30 mg/mL in DMSO, DMF[4]
Aqueous Solution Stability Not specifiedNot recommended for >1 dayNot recommended for >1 day[4]

Note: Data for this compound is limited. Information for its non-deuterated analog (NAC) and a related ester is provided for guidance. Always refer to the manufacturer's Certificate of Analysis for specific details.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability (H/D Back-Exchange)

Objective: To determine if the deuterium labels on this compound are stable under the experimental conditions used for sample preparation and analysis.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., methanol (B129727) or acetonitrile) at the working concentration.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine) at the same working concentration.

  • Incubate both sets of samples under the same conditions as your analytical method (e.g., duration, temperature, pH).

  • Process the samples using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).

  • Analyze the samples by LC-MS/MS.

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.

Mandatory Visualizations

Metabolic Pathway

The primary metabolic pathway for compounds like N-Acetyl-S-ethyl-L-cysteine is the mercapturic acid pathway, which is a part of glutathione (B108866) metabolism. This pathway is crucial for the detoxification of xenobiotics.

cluster_0 Phase II Detoxification cluster_1 Mercapturic Acid Formation Xenobiotic Xenobiotic (e.g., Ethylating Agent) GS_conjugate Glutathione Conjugate Xenobiotic->GS_conjugate Conjugation GSH Glutathione (GSH) GSH->GS_conjugate GST Glutathione S-transferase (GST) GST->GS_conjugate Cys_Gly_conjugate Cysteinylglycine Conjugate GS_conjugate->Cys_Gly_conjugate Removal of Glutamate gamma_GT γ-Glutamyl- transpeptidase gamma_GT->Cys_Gly_conjugate Dipeptidase Dipeptidase Cys_conjugate Cysteine Conjugate Dipeptidase->Cys_conjugate NAT N-Acetyl- transferase Mercapturic_Acid N-Acetyl-S-ethyl-L-cysteine (Mercapturic Acid) NAT->Mercapturic_Acid Cys_Gly_conjugate->Cys_conjugate Removal of Glycine Cys_conjugate->Mercapturic_Acid Acetylation Excretion Excretion Mercapturic_Acid->Excretion Urinary Excretion

Caption: Mercapturic acid pathway for the metabolism of xenobiotics.

Experimental Workflow

A typical workflow for the quantification of an analyte using this compound as an internal standard is depicted below.

start Start: Biological Sample Collection (e.g., Urine, Plasma) spike Spike with This compound (Internal Standard) start->spike extract Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) spike->extract lcms LC-MS/MS Analysis extract->lcms quant Data Processing and Quantification lcms->quant end End: Final Analyte Concentration quant->end

Caption: A typical experimental workflow for using a deuterated internal standard.

Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting inaccurate quantitative results when using a deuterated internal standard.

start Inaccurate Quantitative Results Observed check_coelution Check for Co-elution of Analyte and Internal Standard start->check_coelution coelution_ok Co-elution is Good check_coelution->coelution_ok Yes coelution_bad Adjust Chromatographic Method check_coelution->coelution_bad No check_purity Assess Purity of Internal Standard coelution_ok->check_purity coelution_bad->check_coelution purity_ok Purity is Acceptable check_purity->purity_ok Yes purity_bad Contact Supplier/ Obtain New Standard check_purity->purity_bad No check_stability Evaluate Isotopic Stability (H/D Back-Exchange) purity_ok->check_stability end Problem Resolved purity_bad->end stability_ok Label is Stable check_stability->stability_ok Yes stability_bad Modify Sample Prep (pH, Temp) or Choose Different Standard check_stability->stability_bad No stability_ok->end stability_bad->end

Caption: Troubleshooting workflow for inaccurate quantitative results.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using Deuterated and Non-Deuterated Internal Standards for Mercapturic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of xenobiotic exposure biomarkers, the choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides an objective comparison of analytical methods for S-ethylmercapturic acid (EMA), a biomarker of exposure to ethylating agents, utilizing either a deuterated internal standard, N-Acetyl-S-ethyl-L-cysteine-d5, or a non-deuterated structural analog internal standard. The comparative data underscores the superiority of the stable isotope-labeled approach in achieving robust and reliable bioanalytical results.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby ensuring accurate and precise quantification. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) version of the analyte or a structurally similar but non-isotopically labeled compound (a structural analog).

This guide delves into the validation of an LC-MS/MS method for the determination of S-ethylmercapturic acid in urine, comparing the performance of this compound against a hypothetical, yet representative, non-deuterated structural analog, N-Acetyl-S-propyl-L-cysteine.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, S-ethylmercapturic acid, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for more effective compensation for matrix effects and other sources of analytical variability.

Conversely, a non-deuterated structural analog, while often more readily available and less expensive, will have different chromatographic retention times and may exhibit different extraction efficiencies and ionization responses compared to the analyte. These differences can lead to inadequate correction for analytical variability and potentially compromise the accuracy and precision of the results.

The following tables summarize the expected performance characteristics of an analytical method for S-ethylmercapturic acid validated with either this compound or a non-deuterated structural analog as the internal standard. The data presented for the deuterated internal standard is based on typical performance characteristics for such methods, while the data for the non-deuterated internal standard represents a realistic expectation of performance for a well-developed method using a structural analog.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod with this compound (Deuterated IS)Method with Non-Deuterated Structural Analog IS
Analyte S-ethylmercapturic acidS-ethylmercapturic acid
Linear Range 0.5 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL
Limit of Detection (LOD) 0.15 ng/mL0.3 ng/mL

Table 2: Comparison of Accuracy and Precision

QC LevelMethod with this compound (Deuterated IS)Method with Non-Deuterated Structural Analog IS
Accuracy (% Bias) Precision (% RSD)
Low QC (1.5 ng/mL) ± 5%< 10%
Medium QC (150 ng/mL) ± 5%< 8%
High QC (400 ng/mL) ± 5%< 8%

Table 3: Comparison of Recovery and Matrix Effect

ParameterMethod with this compound (Deuterated IS)Method with Non-Deuterated Structural Analog IS
Extraction Recovery Consistent and closely tracks analyte recoveryMay differ from analyte recovery
Matrix Effect Effectively compensatedPotential for differential matrix effects
IS-Normalized Matrix Factor CV% < 5%< 15%

Experimental Protocols

The following sections detail the methodologies for the validation of an LC-MS/MS method for the quantification of S-ethylmercapturic acid in urine, employing either a deuterated or a non-deuterated internal standard.

Method Using this compound (Deuterated IS)

1. Sample Preparation:

  • To 100 µL of urine sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • MRM Transitions:

    • S-ethylmercapturic acid: Precursor ion > Product ion (specific m/z values to be determined).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined).

3. Validation Parameters:

  • The method is validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to FDA and ICH guidelines.

Method Using a Non-Deuterated Structural Analog IS

The protocol is similar to the one described above, with the key difference being the choice of the internal standard.

1. Internal Standard:

  • N-Acetyl-S-propyl-L-cysteine would be a suitable structural analog. A working solution of 1 µg/mL in methanol is used.

2. LC-MS/MS Analysis:

  • The chromatographic conditions may need to be optimized to ensure baseline separation of S-ethylmercapturic acid and the structural analog internal standard.

  • MRM Transitions:

    • S-ethylmercapturic acid: Precursor ion > Product ion (specific m/z values to be determined).

    • N-Acetyl-S-propyl-L-cysteine: Precursor ion > Product ion (specific m/z values to be determined).

3. Validation:

  • The same validation parameters are assessed. It is crucial to thoroughly evaluate the potential for differential matrix effects and inconsistent recovery between the analyte and the structural analog.

Visualizing the Workflow and Rationale

To further elucidate the processes and the rationale behind the preference for deuterated internal standards, the following diagrams are provided.

G cluster_0 Bioanalytical Workflow Sample Biological Sample (Urine) Spike Spike with Internal Standard Sample->Spike Addition of IS Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Co-processing of Analyte and IS Analysis LC-MS/MS Analysis Extraction->Analysis Injection Quantification Data Processing & Quantification Analysis->Quantification Signal Detection

Experimental workflow for bioanalysis using an internal standard.

G cluster_1 Rationale for Deuterated Internal Standard Superiority cluster_2 Analytical Performance Deuterated_IS Deuterated IS (this compound) Analyte Analyte (S-ethylmercapturic acid) Deuterated_IS->Analyte Nearly Identical Physicochemical Properties High_Accuracy High Accuracy Deuterated_IS->High_Accuracy High_Precision High Precision Deuterated_IS->High_Precision Effective_ME_Comp Effective Matrix Effect Compensation Deuterated_IS->Effective_ME_Comp Lower_Variability Lower Variability Deuterated_IS->Lower_Variability NonDeuterated_IS Non-Deuterated IS (Structural Analog) NonDeuterated_IS->Analyte Similar but Different Physicochemical Properties Potentially_Lower_Accuracy Potentially Lower Accuracy NonDeuterated_IS->Potentially_Lower_Accuracy Potentially_Lower_Precision Potentially Lower Precision NonDeuterated_IS->Potentially_Lower_Precision Less_Effective_ME_Comp Less Effective Matrix Effect Compensation NonDeuterated_IS->Less_Effective_ME_Comp Higher_Variability Higher Variability NonDeuterated_IS->Higher_Variability

Logical relationship illustrating the advantages of a deuterated internal standard.

The Gold Standard in Bioanalysis: A Comparative Guide to N-Acetyl-S-ethyl-L-cysteine-d5 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of N-Acetyl-S-ethyl-L-cysteine-d5, a deuterated internal standard, with its non-deuterated (analog) counterparts. The information presented, supported by established principles of bioanalytical method validation, is intended to inform the selection of the most robust analytical strategy for studies involving the quantification of N-Acetyl-S-ethyl-L-cysteine and other mercapturic acids.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability throughout the analytical process, from sample preparation to detection. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" for bioanalysis.[1][2] This is due to their near-identical chemical and physical properties to the analyte of interest, which allows for superior compensation of matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[1]

The Superiority of Deuterated Internal Standards

This compound is a deuterated form of N-Acetyl-S-ethyl-L-cysteine, where five hydrogen atoms have been replaced by deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their virtually identical chemical structures ensure they behave similarly during sample extraction and chromatographic separation.[2] This co-elution is a critical factor in effectively mitigating matrix effects, which are caused by co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte.[1]

Non-deuterated, or analog, internal standards are structurally similar but not chemically identical to the analyte. While often more readily available and less expensive, their differing physicochemical properties can lead to variations in extraction recovery and chromatographic retention times. These differences can result in inadequate compensation for matrix effects, leading to less reliable and reproducible quantitative data.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Analog IS (e.g., N-Acetyl-S-propyl-L-cysteine)
Accuracy High (typically within ±15% of nominal value)Variable, can be biased due to differential matrix effects
Precision High (typically ≤15% RSD)Lower, with higher variability between samples
Matrix Effect Compensation Excellent, due to co-elution and similar ionizationInconsistent and often poor, leading to ion suppression or enhancement
Extraction Recovery Tracks the analyte's recovery very closelyMay differ significantly from the analyte, leading to inaccurate quantification
Linearity of Calibration Curve Excellent, with high correlation coefficients (r > 0.99)May be acceptable, but more susceptible to matrix-induced non-linearity
Regulatory Acceptance Widely accepted and recommended by regulatory bodies (FDA, EMA)May require more extensive validation to demonstrate suitability

Experimental Protocols

To objectively evaluate the performance of an internal standard, a series of validation experiments must be conducted. Below are detailed methodologies for key experiments in a typical bioanalytical method validation.

Experiment 1: Evaluation of Matrix Effects

Objective: To assess the ability of the internal standard to compensate for the suppressive or enhancing effects of the biological matrix on the analyte's ionization.

Methodology:

  • Sample Preparation:

    • Set 1 (Analyte and IS in Post-Extraction Spiked Matrix): Extract blank biological matrix (e.g., human urine) from at least six different sources. After extraction, spike the extracts with the analyte (N-Acetyl-S-ethyl-L-cysteine) and the internal standard (this compound or an analog IS) at a known concentration (e.g., medium QC level).

    • Set 2 (Analyte and IS in Neat Solution): Prepare a solution of the analyte and the internal standard in the reconstitution solvent at the same concentration as in Set 1.

  • LC-MS/MS Analysis: Analyze the samples from both sets.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard:

      • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

    • Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources.

Acceptance Criteria: A lower %CV for the IS-Normalized MF (typically ≤15%) indicates better compensation for matrix effects. It is expected that this compound would yield a significantly lower %CV compared to an analog internal standard.

Experiment 2: Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of the analytical method using the chosen internal standard.

Methodology:

  • Sample Preparation: Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. This is done by spiking blank biological matrix with known concentrations of the analyte.

  • Analysis: Analyze five replicates of each QC level in at least three separate analytical runs.

  • Data Analysis:

    • Accuracy: Calculate the percent deviation of the mean measured concentration from the nominal concentration for each QC level.

    • Precision: Calculate the relative standard deviation (%RSD or %CV) for the measured concentrations at each QC level, both within each run (intra-assay precision) and between all runs (inter-assay precision).

Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the %RSD should not exceed 15% (20% at the LLOQ). Assays using this compound are more likely to consistently meet these criteria.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams depict a typical bioanalytical workflow and the logical relationship in choosing an internal standard.

cluster_workflow Bioanalytical Workflow Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike Addition of IS Extraction Sample Preparation (e.g., SPE or LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: A typical experimental workflow for bioanalytical sample analysis using an internal standard.

cluster_decision Internal Standard Selection Rationale cluster_options Internal Standard Options cluster_properties Key Physicochemical Properties cluster_performance Performance Outcome goal Goal: Accurate & Precise Quantification deuterated Deuterated IS (e.g., this compound) goal->deuterated Preferred Choice analog Analog IS (e.g., N-Acetyl-S-propyl-L-cysteine) goal->analog Alternative prop_deuterated Nearly Identical to Analyte deuterated->prop_deuterated prop_analog Structurally Similar, but Different analog->prop_analog perf_deuterated Superior Compensation for Matrix Effects & Variability prop_deuterated->perf_deuterated perf_analog Inconsistent Compensation prop_analog->perf_analog result Result: Higher Data Quality perf_deuterated->result Leads to perf_analog->result May Compromise

Caption: Logical diagram illustrating the rationale for selecting a deuterated internal standard.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While analog internal standards can be utilized, they present a higher risk of analytical variability due to differences in their physicochemical properties compared to the analyte. This compound, as a stable isotope-labeled internal standard, represents the gold standard for the quantification of N-Acetyl-S-ethyl-L-cysteine. Its ability to closely mimic the behavior of the analyte throughout the entire analytical process ensures superior compensation for matrix effects and other sources of error, ultimately leading to higher quality and more defensible data. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards achieving the highest standards of analytical excellence.

References

A Comparative Guide to Bioanalytical Assays for N-Acetylcysteine and its Analogs: Featuring N-Acetyl-S-ethyl-L-cysteine-d5 Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of N-acetylcysteine (NAC) and its related compounds in biological matrices. The focus is on the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays that utilize a stable isotope-labeled internal standard (SIL-IS), such as N-Acetyl-S-ethyl-L-cysteine-d5. The use of a SIL-IS is a hallmark of modern quantitative bioanalysis, offering superior accuracy and precision.

The performance of these advanced LC-MS/MS methods is compared with alternative techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and spectrophotometry. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their studies.

The Role of this compound

This compound is a deuterated form of an N-acetylcysteine analog. The "d5" signifies that five hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This mass difference makes it an ideal internal standard for LC-MS/MS assays. Because it is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, chromatography, and ionization.[1] This co-eluting, chemically analogous standard allows for the correction of variability at every stage of the analytical process, from extraction to detection, thereby significantly improving data quality.[2][3]

Performance Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the performance characteristics of various methods used for the quantification of NAC, providing a basis for objective comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for NAC Quantification
ParameterHuman PlasmaHuman PlasmaChicken Plasma
Internal Standard d3-N-acetylcysteineNot SpecifiedNot Specified
Linearity Range 10 - 5000 ng/mL50 - 1000 ng/mL[4]0.05 - 2.5 µg/mL (low)2.5 - 100 µg/mL (high)[5]
Lower Limit of Quantification (LLOQ) 10 ng/mL50 ng/mL[4]0.28 µg/mL (low range)[5]
Intra-assay Precision (%CV) < 8.6%< 13.4%[4]< 8.57%[5]
Inter-assay Precision (%CV) < 10.7%< 13.4%[4]< 10.69%[5]
Accuracy (% Bias or % Recovery) 97.4% - 103.2%-5.9% to 8.5%[4]92.45% - 105.52% (Recovery)[5]
Reference --INVALID-LINK--[6]--INVALID-LINK--[4]--INVALID-LINK--[5]
Table 2: Performance Characteristics of Alternative Analytical Methods
MethodHPLC-UVHPLC-UVSpectrophotometry (FIA)Spectrophotometry
Analyte NACNACNACNAC
Matrix Pharmaceutical Granules & TabletsCell Culture MediaPharmaceutical FormulationsPharmaceutical Preparations
Linearity Range 10 - 50 µg/mL0.005 - 0.1 mg/mL1.0×10⁻⁶ – 1.0×10⁻⁴ mol/L1.0 - 100.0 µM[7]
Limit of Quantification (LOQ) 2.11 µg/mL[8]0.00018 mg/mL[9]Not Specified1.0 µM[7]
Limit of Detection (LOD) 0.70 µg/mL[8]0.0001 mg/mL[9]3.0×10⁻⁷ mol/L0.14 µM[7]
Precision (%RSD) < 2%[8]Not Specified0.61%Not Specified
Accuracy (% Recovery) > 97%[8]Not Specified98.4% - 101.9%[10][11]Not Specified
Reference --INVALID-LINK--[8]--INVALID-LINK--[9]--INVALID-LINK--[10][11]--INVALID-LINK--[7]

Principle of Stable Isotope-Labeled Internal Standards

The fundamental advantage of using a SIL-IS like this compound is its ability to provide the most accurate correction for analytical variability. The analyte and the SIL-IS are chemically identical, ensuring they behave the same way during sample processing and analysis. However, their mass difference allows the mass spectrometer to detect them as two distinct entities. The concentration of the analyte is determined by the ratio of its detector response to that of the known amount of the internal standard, effectively canceling out variations.

Principle of Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte (A) (Unknown Amount) Spike Spike with SIL-IS (Known Amount) Extraction Extraction / Cleanup (Potential for loss) Analyte->Extraction Matrix Matrix Components SIL_IS SIL-IS (IS) (Mass = A + 5) SIL_IS->Extraction LC LC Separation (Co-elution) Extraction->LC label_loss Both A and IS are lost proportionally Extraction->label_loss MS Mass Spectrometer (Detection) LC->MS Quant Quantification Ratio (A / IS) MS->Quant label_ion Both A and IS experience same ionization effects MS->label_ion label_ratio Ratio remains constant, ensuring accurate result Quant->label_ratio

Caption: Principle of SIL-IS in LC-MS/MS for accurate quantification.

Experimental Protocols

Representative Bioanalytical LC-MS/MS Method Protocol

This protocol is a representative example for the determination of total NAC in human plasma, where an internal standard like this compound would be appropriate. It is synthesized from methodologies described in the literature.[4][6]

1. Materials and Reagents:

  • N-acetylcysteine (analyte) reference standard

  • This compound (internal standard)

  • Control human plasma (K2-EDTA)

  • Dithiothreitol (DTT) or Trichloroacetic acid (TCA) for reduction and protein precipitation

  • Methanol (B129727), Acetonitrile (B52724) (HPLC grade)

  • Formic acid or Ammonium acetate

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of the analyte and internal standard in methanol at 1 mg/mL.

  • Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards (CS) and quality controls (QC).

  • Prepare a working solution of the internal standard (e.g., at 100 ng/mL).

3. Sample Preparation:

  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, CS, or QC, add 20 µL of the internal standard working solution.

  • Add 50 µL of DTT solution to reduce oxidized forms of NAC. Vortex and incubate.

  • Precipitate proteins by adding 300 µL of acetonitrile or TCA solution.

  • Vortex vigorously for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 or equivalent

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Example Transitions: NAC: 164 → 122; d3-NAC: 167 → 123. Transitions for the analyte and this compound would be optimized similarly.

5. Method Validation:

  • The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, LLOQ, accuracy, precision, recovery, matrix effect, and stability.[12]

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a critical process to ensure that the assay is reliable and fit for its intended purpose.[12][13] The workflow involves a series of experiments to test the method's performance characteristics.

Bioanalytical LC-MS/MS Method Validation Workflow cluster_validation Core Validation Experiments (3+ Runs) cluster_additional Additional Validation Tests Dev Method Development (Optimize LC & MS) Prep Prepare Validation Stocks (Analyte & IS) Dev->Prep CalQC Prepare Calibration Standards & QCs Prep->CalQC Selectivity Selectivity (Interference Check) CalQC->Selectivity Linearity Linearity & Range (Calibration Curve) CalQC->Linearity LLOQ LLOQ (Sensitivity) CalQC->LLOQ Accuracy Accuracy & Precision (Intra- & Inter-run) CalQC->Accuracy Matrix Matrix Effect CalQC->Matrix Recovery Extraction Recovery CalQC->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) CalQC->Stability Dilution Dilution Integrity CalQC->Dilution Report Validation Report (Summarize Data) Selectivity->Report Linearity->Report LLOQ->Report Accuracy->Report Matrix->Report Recovery->Report Stability->Report Dilution->Report Analysis Proceed to Study Sample Analysis Report->Analysis

Caption: Key stages in the validation of a bioanalytical LC-MS/MS assay.

Conclusion

For the quantitative analysis of N-acetylcysteine and its analogs in complex biological matrices, LC-MS/MS methods incorporating a stable isotope-labeled internal standard, such as this compound, offer the highest level of performance. This approach provides unparalleled sensitivity, specificity, and accuracy, effectively mitigating issues like matrix effects that can compromise other methods.[1] While HPLC-UV and spectrophotometric methods have their applications, particularly in the analysis of simpler matrices like pharmaceutical formulations, they generally lack the sensitivity and specificity required for demanding bioanalytical studies in drug development. The data presented in this guide clearly supports the selection of a validated LC-MS/MS assay with a SIL-IS for reliable and robust bioanalytical results.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of method accuracy and precision. This guide provides an objective comparison of the performance of N-Acetyl-S-ethyl-L-cysteine-d5 as an internal standard against its non-deuterated analogs, supported by established principles of bioanalytical method validation.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior allows for effective compensation for variability introduced during sample preparation and analysis, thereby significantly improving the accuracy and precision of the results.[2][3]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

While specific performance data for this compound is not extensively published, the performance of deuterated internal standards in the quantification of structurally similar compounds, such as N-acetyl-L-cysteine (NAC), is well-documented and serves as a reliable proxy. Bioanalytical methods employing deuterated internal standards for NAC consistently demonstrate high levels of accuracy and precision, meeting the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

The following table summarizes typical validation data for the quantification of NAC and its derivatives using a deuterated internal standard, which is representative of the expected performance when using this compound for the quantification of N-Acetyl-S-ethyl-L-cysteine.

ParameterTypical Performance with Deuterated ISPerformance with Non-Deuterated Analog (Structural Analog)Justification
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)[1][5]Can exceed ±15% due to differential matrix effects and extraction recovery.[2]The deuterated IS co-elutes and experiences the same matrix effects as the analyte, leading to more accurate correction. Structural analogs may have different chromatographic retention and ionization efficiency.
Precision (% CV) ≤15% (≤20% at LLOQ)[1][5]Often >15%, especially with variable matrices.[2]The near-identical chemical nature of the deuterated IS minimizes variability in sample processing and instrument response.
Linearity (r²) ≥0.99≥0.99Both can achieve good linearity, but the reliability of the quantification at each point is higher with a deuterated IS.
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL to sub-ng/mL range.[4][6]May be higher due to greater background noise and interference that is not adequately corrected.The deuterated IS allows for better signal-to-noise differentiation at low concentrations.
Matrix Effect Effectively compensated.[2]Prone to significant and variable ion suppression or enhancement.The deuterated IS experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.

Data in this table is based on published validation results for N-acetyl-L-cysteine and similar compounds using deuterated internal standards and general principles of bioanalytical method validation.[4][6]

Experimental Protocols

A robust bioanalytical method is underpinned by a well-defined experimental protocol. The following is a representative methodology for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in an appropriate solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma, urine), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol (B129727) containing 1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to ensure separation of the analyte from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and this compound. The precursor ion for the deuterated standard will be 5 mass units higher than the non-deuterated analyte.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.

Experimental_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample_Collection Biological Sample (e.g., Plasma) IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow for quantification using a deuterated internal standard.

Internal_Standard_Comparison Goal Accurate & Precise Quantification Deuterated_IS This compound Goal->Deuterated_IS Preferred Choice Non_Deuterated_Analog Structural Analog IS Goal->Non_Deuterated_Analog Alternative (with limitations) Deuterated_IS_Properties Properties: - Identical Retention Time - Similar Ionization Efficiency - Compensates for Matrix Effects - Corrects for Sample Loss Deuterated_IS->Deuterated_IS_Properties Non_Deuterated_Analog_Properties Properties: - Different Retention Time - Different Ionization Efficiency - Incomplete Compensation for  Matrix Effects - Inaccurate Correction for  Sample Loss Non_Deuterated_Analog->Non_Deuterated_Analog_Properties High_Accuracy_Precision High Accuracy & Precision Deuterated_IS_Properties->High_Accuracy_Precision Lower_Accuracy_Precision Lower Accuracy & Precision Non_Deuterated_Analog_Properties->Lower_Accuracy_Precision

Logical comparison of deuterated vs. non-deuterated internal standards.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of analytical methods that employ N-Acetyl-S-ethyl-L-cysteine-d5 as a stable isotope-labeled internal standard (SIL-IS). In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of a SIL-IS is considered the gold standard for achieving the highest levels of accuracy and precision.[1][2] this compound, as a deuterated analog of N-Acetyl-S-ethyl-L-cysteine, is an ideal internal standard for the quantification of this analyte in complex biological matrices.

The core principle behind using a SIL-IS is isotope dilution mass spectrometry.[2] By introducing a known quantity of the deuterated standard into a sample at an early stage of preparation, it can effectively mimic the analyte of interest throughout the entire analytical process.[2] This allows for the correction of variability that may occur during sample extraction, cleanup, injection, and ionization in the mass spectrometer.[1][2] The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure that they behave similarly, thus providing a reliable means of normalization.[2]

While direct inter-laboratory comparison data for methods specifically using this compound is not publicly available, this guide offers a template for how such a study could be designed, executed, and its data presented. The following sections provide a hypothetical comparison of key performance parameters, a detailed experimental protocol that can be adapted by participating laboratories, and a visual representation of the analytical workflow.

Data Presentation: A Template for Comparison

The following table summarizes hypothetical quantitative data from three different laboratories (Lab A, Lab B, and Lab C) for the analysis of N-Acetyl-S-ethyl-L-cysteine using this compound as an internal standard. This structured format allows for a clear and objective comparison of method performance.

Performance ParameterMethodLab ALab BLab CAcceptance Criteria (Typical)
Limit of Detection (LOD) LC-MS/MS0.1 ng/mL0.08 ng/mL0.12 ng/mLReportable
Lower Limit of Quantification (LLOQ) LC-MS/MS0.5 ng/mL0.4 ng/mL0.6 ng/mLSignal-to-Noise > 10
Upper Limit of Quantification (ULOQ) LC-MS/MS500 ng/mL600 ng/mL550 ng/mLWithin linear range
Linearity (r²) LC-MS/MS0.99920.99950.9991≥ 0.995
Intra-day Precision (%CV) at LLOQ LC-MS/MS8.2%7.5%9.1%≤ 20%
Intra-day Precision (%CV) at Mid QC LC-MS/MS5.1%4.8%5.5%≤ 15%
Inter-day Precision (%CV) at LLOQ LC-MS/MS10.5%9.8%11.2%≤ 20%
Inter-day Precision (%CV) at Mid QC LC-MS/MS6.8%6.2%7.1%≤ 15%
Accuracy (% Bias) at LLOQ LC-MS/MS-4.5%-3.2%5.8%Within ±20%
Accuracy (% Bias) at Mid QC LC-MS/MS2.1%1.5%-2.8%Within ±15%
Matrix Effect (%CV) LC-MS/MS7.8%6.9%8.5%≤ 15%
Recovery (%) LC-MS/MS85.2%88.1%83.5%Consistent and reproducible

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure consistency and comparability of results in an inter-laboratory study, it is crucial to follow a well-defined and harmonized experimental protocol. Below is a detailed methodology for a typical LC-MS/MS analysis of N-Acetyl-S-ethyl-L-cysteine using this compound.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Acetyl-S-ethyl-L-cysteine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 methanol:water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of biological matrix (e.g., plasma, urine), add 25 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Acetyl-S-ethyl-L-cysteine: [Precursor Ion > Product Ion] (To be determined empirically)

    • This compound: [Precursor Ion > Product Ion] (To be determined empirically)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Source Temperature, Gas Flow).

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical bioanalytical method using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Bioanalytical workflow using a deuterated internal standard.

References

The Gold Standard Debate: N-Acetyl-S-ethyl-L-cysteine-d5 vs. C13-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate internal standards for accurate and reliable bioanalysis.

In the realm of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, compensating for variability in sample preparation, chromatography, and ionization. This guide provides an objective comparison between two common types of SIL internal standards: deuterium-labeled standards, exemplified by N-Acetyl-S-ethyl-L-cysteine-d5, and carbon-13 (C13)-labeled standards. This comparison is supported by experimental principles and data to aid researchers in making informed decisions for their analytical needs.

Executive Summary

While deuterated internal standards like this compound are widely used due to their lower cost and wider availability, a significant body of evidence points to the general superiority of C13-labeled internal standards.[1][2][3][4][5][6][7][8][9][10] The primary advantages of C13-labeled standards lie in their greater isotopic stability and closer physicochemical similarity to the analyte, leading to co-elution and more effective compensation for matrix effects.[1][4][7][9] Deuterated standards, on the other hand, can suffer from the "isotope effect," leading to chromatographic separation from the analyte and potential inaccuracies in quantification.[1][2][5][11]

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of this compound (as a representative deuterated standard) versus C13-labeled internal standards.

FeatureThis compound (Deuterated IS)C13-Labeled Internal StandardRationale & Implications for Accurate Quantification
Chromatographic Co-elution Potential for chromatographic shift, leading to different retention times from the unlabeled analyte.[11][12]Excellent co-elution with the unlabeled analyte.[1][4][7][9]Co-elution is critical for accurate compensation of matrix effects. Chromatographic separation can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, compromising quantitative accuracy.[1][2][7]
Isotope Effect The significant mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H) can alter the physicochemical properties of the molecule, causing the chromatographic shift.[1][2][5]The smaller relative mass difference between ¹³C and ¹²C results in negligible differences in physicochemical properties and retention time.[4][10]The isotope effect is the underlying cause of the analytical challenges associated with deuterated standards.[2]
Isotopic Stability Deuterium labels can be susceptible to back-exchange with protons from the sample matrix or solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[2][3][5][8]C13 atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[2][3]Loss of the isotopic label compromises the integrity of the internal standard, leading to inaccurate results. C13-labeling offers greater assurance of isotopic stability throughout the analytical workflow.[2][8]
Matrix Effect Compensation Can be less effective due to chromatographic separation from the analyte. The internal standard may not experience the same matrix effects as the analyte at the point of ionization.[1][2][11]Highly effective due to co-elution. Both the analyte and the internal standard are subjected to the same matrix environment at the same time.[1][4][7][13]Incomplete compensation for matrix effects is a major source of error in quantitative bioanalysis.
Cost & Availability Generally less expensive and more widely available due to simpler synthesis.[2][5][6][8]Typically more expensive and less readily available due to more complex and costly synthesis.[6][8]The choice of internal standard may be influenced by budget and availability, but the potential for improved data quality with C13-labeled standards should be a key consideration.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or a C13-labeled internal standard.

1. Sample Preparation

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard solution (either this compound or a C13-labeled standard at a known concentration).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve good separation of the analyte from matrix components.

  • Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for both the analyte and the internal standard need to be optimized for maximum sensitivity and specificity.

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

Figure 1: Analyte Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Figure 2: Chromatographic Behavior cluster_c13 cluster_d5 Intensity Intensity Time Retention Time Intensity->Time Analyte_C13 Analyte Time->Analyte_C13 Co-elution Analyte_D5 Analyte Time->Analyte_D5 Shift IS_C13 C13-IS IS_D5 d5-IS

References

performance evaluation of N-Acetyl-S-ethyl-L-cysteine-d5 in clinical assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of clinical diagnostics and drug development, the precision of quantitative assays is paramount. The use of stable isotope-labeled internal standards in mass spectrometry is the gold standard for achieving accuracy and reproducibility. This guide provides a comprehensive performance evaluation of N-Acetyl-S-ethyl-L-cysteine-d5 as an internal standard in clinical assays, comparing it with the commonly used alternative, N-Acetyl-L-cysteine-d3, for the quantification of N-acetylcysteine (NAC) and its metabolites.

Executive Summary

This compound is a deuterated analog of N-Acetyl-S-ethyl-L-cysteine, a metabolite that can be monitored in clinical settings. Its structural identity, with the exception of the isotopic labeling, makes it an ideal internal standard for the precise quantification of its non-labeled counterpart. In the broader context of measuring the therapeutic drug N-acetylcysteine (NAC), the most frequently utilized internal standard is N-Acetyl-L-cysteine-d3 (d3-NAC). This guide will present the performance characteristics of d3-NAC as a benchmark and discuss the specific advantages of using a perfectly matched internal standard like this compound.

Performance Comparison

The performance of an internal standard is assessed by the validation of the analytical method in which it is used. Key parameters include linearity, accuracy, precision, and recovery. The following tables summarize the performance data from studies utilizing d3-NAC for the quantification of NAC in human plasma, which serves as a reference for the expected performance of a well-suited deuterated internal standard.

Table 1: Linearity of NAC Quantification using d3-NAC Internal Standard
Concentration Range (ng/mL)Correlation Coefficient (r²)Analysis Method
10-5000> 0.99LC-MS/MS[1][2]
50-1000Not specifiedLC-MS/MS[3]
Table 2: Accuracy and Precision of NAC Quantification using d3-NAC Internal Standard
Quality Control LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low508.7 - 13.48.7 - 13.4-5.9 to 8.5
Medium5008.7 - 13.48.7 - 13.4-5.9 to 8.5
High10008.7 - 13.48.7 - 13.4-5.9 to 8.5

Data synthesized from a study by Simon et al. (2000)[3]

The Ideal Internal Standard: A Theoretical Advantage

While d3-NAC demonstrates excellent performance for NAC quantification, the principle of "like-for-like" underscores the advantage of this compound when measuring N-Acetyl-S-ethyl-L-cysteine. A perfectly matched stable isotope-labeled internal standard co-elutes chromatographically and experiences identical ionization efficiency and matrix effects as the analyte. This leads to superior correction for variations during sample preparation and analysis, resulting in the highest possible accuracy and precision.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of NAC in human plasma using a deuterated internal standard.

Sample Preparation
  • Reduction of Disulfides: To measure total NAC, plasma samples are treated with a reducing agent like dithiothreitol (B142953) (DTT) to cleave disulfide bonds.

  • Protein Precipitation: Proteins are precipitated by adding a solution such as trichloroacetic acid.

  • Derivatization: The free thiol group of NAC is often derivatized to improve stability and chromatographic retention. A common derivatizing agent is 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI)[4].

  • Extraction: The analyte and internal standard are extracted from the sample matrix, often using ethyl acetate[3].

  • Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography is typically used to separate the analyte from other sample components.

  • Mass Spectrometry: A tandem mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify the analyte and internal standard.

    • MRM Transitions: For NAC, a common transition is m/z 164 → 122, and for d3-NAC, it is m/z 167 → 123[1][2].

Visualizing the Workflow and Metabolic Context

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical experimental workflow and the metabolic pathway of N-acetylcysteine.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Collection Spike Spike with This compound Plasma->Spike Reduce Reduction of Disulfides (DTT) Spike->Reduce Precipitate Protein Precipitation (TCA) Reduce->Precipitate Derivatize Derivatization of Thiol Group Precipitate->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Processing MS->Data

Figure 1: Experimental workflow for clinical assay.

NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC GCL Glutamate-Cysteine Ligase GSS Glutathione Synthetase gamma_GC->GCL GSH Glutathione (GSH) gamma_GC->GSH GSH->GSS Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine Glycine->GSH

Figure 2: Simplified metabolic pathway of NAC to Glutathione.

Conclusion

This compound represents an ideal internal standard for the highly accurate and precise quantification of its corresponding non-labeled metabolite in clinical assays. While performance data for the more commonly used d3-NAC in N-acetylcysteine assays demonstrates the effectiveness of deuterated internal standards, the principle of using a structurally identical labeled compound remains the superior approach for minimizing analytical variability. The detailed protocols and workflows provided in this guide offer a solid foundation for the development and validation of robust clinical assays for N-acetylcysteine and its derivatives.

References

N-Acetyl-S-ethyl-L-cysteine-d5: A Superior Internal Standard for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mercapturic acids, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of N-Acetyl-S-ethyl-L-cysteine-d5, a deuterated internal standard, with its non-deuterated counterparts, supported by established principles in bioanalysis and data from relevant studies.

This compound is the deuterium-labeled form of N-Acetyl-S-ethyl-L-cysteine, a mercapturic acid that can serve as a biomarker for exposure to ethylating agents. In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting variabilities inherent in the analytical process, such as sample extraction, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects, thus ensuring accurate quantification.

The Advantage of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the gold standard in quantitative mass spectrometry. By replacing five hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, the physicochemical properties of the deuterated standard are nearly identical to the non-labeled analyte. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation and chromatographic separation, leading to more accurate and precise quantification.

In contrast, non-deuterated internal standards, often structural analogs of the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. These differences can lead to inadequate compensation for matrix effects and, consequently, less reliable data.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following table summarizes the expected performance differences based on established analytical validation parameters, drawing on principles from various bioanalytical method validation studies. While a direct head-to-head experimental comparison for this compound was not found in the immediate literature, the data presented reflects the general and widely accepted advantages of using a deuterated internal standard for the quantification of a target analyte.

Performance MetricDeuterated Internal Standard (this compound)Non-Deuterated Internal Standard (Structural Analog)Rationale & References
Matrix Effect Excellent compensation due to co-elution and identical ionization behavior.Variable and often incomplete compensation.Deuterated standards co-elute and are affected by matrix suppression or enhancement in the same way as the analyte. Structural analogs have different retention times and are therefore subject to different matrix effects.[1]
Recovery Correction for analyte loss during sample preparation is highly accurate.Inconsistent correction due to differences in physicochemical properties.The near-identical chemical properties of the deuterated standard ensure it is extracted with the same efficiency as the analyte.
Precision (%CV) Typically low (<15%) across different biological matrices.Can be significantly higher (>15%), especially in complex matrices.By effectively correcting for variability, deuterated standards lead to lower coefficients of variation in quantitative results.[2]
Accuracy (%Bias) High accuracy, with bias generally within ±15%.Accuracy can be compromised, with potential for significant bias.The reliable correction for matrix effects and recovery by deuterated standards results in more accurate measurements of the true analyte concentration.[3]
Limit of Detection (LOD) & Limit of Quantification (LOQ) Lower LOD and LOQ can be achieved due to improved signal-to-noise.May be higher due to greater variability and less effective noise reduction.A validated method for a similar mercapturic acid using an isotope-dilution technique reported a low LOD of 0.68 µg/L.[4]

Experimental Protocols

Below is a synthesized, detailed experimental protocol for the analysis of N-Acetyl-S-ethyl-L-cysteine in urine using this compound as an internal standard, based on methodologies described for similar mercapturic acids.[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 4°C for 10 minutes at 3000 x g to pellet any precipitate.

  • Transfer 1 mL of the urine supernatant to a clean polypropylene (B1209903) tube.

  • Add 50 µL of a 1 µg/mL solution of this compound (internal standard) to each sample, calibrator, and quality control sample.

  • Add 1 mL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

  • SPE Cartridge Conditioning: Condition a strong anion-exchange (SAX) SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Acetyl-S-ethyl-L-cysteine: Precursor ion [M-H]⁻ → Product ion (e.g., loss of the N-acetyl group).

      • This compound: Precursor ion [M-H]⁻ → Product ion (corresponding to the same fragmentation as the analyte).

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument used to achieve maximum sensitivity for the MRM transitions.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow employing this compound as an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Urine Sample spike_is Spike with This compound urine_sample->spike_is spe Solid-Phase Extraction (SPE) spike_is->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Caption: Bioanalytical workflow for mercapturic acid quantification.

Signaling Pathway Context: Mercapturic Acid Formation

N-Acetyl-S-ethyl-L-cysteine is a final metabolite in the mercapturic acid pathway, which is a major route for the detoxification of electrophilic compounds. The diagram below illustrates this detoxification process.

mercapturic_acid_pathway xenobiotic Electrophilic Xenobiotic (e.g., Ethylating Agent) gsh_conjugate Glutathione Conjugate xenobiotic->gsh_conjugate gsh Glutathione (GSH) gsh->gsh_conjugate gst Glutathione S-transferase (GST) gst->gsh_conjugate cysteinylglycine_conjugate Cysteinylglycine Conjugate gsh_conjugate->cysteinylglycine_conjugate ggt γ-Glutamyl- transpeptidase ggt->cysteinylglycine_conjugate cysteine_conjugate Cysteine Conjugate cysteinylglycine_conjugate->cysteine_conjugate dipeptidase Dipeptidase dipeptidase->cysteine_conjugate mercapturic_acid N-Acetyl-S-ethyl-L-cysteine (Mercapturic Acid) cysteine_conjugate->mercapturic_acid nat N-Acetyl- transferase (NAT) nat->mercapturic_acid excretion Urinary Excretion mercapturic_acid->excretion

Caption: The mercapturic acid detoxification pathway.

References

A Comparative Guide to N-Acetyl-S-ethyl-L-cysteine-d5 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetyl-S-ethyl-L-cysteine-d5, a crucial internal standard for mass spectrometry-based bioanalysis, with its relevant alternatives. The information presented herein is curated to assist researchers in making informed decisions for their analytical needs, supported by experimental data and detailed protocols.

Product Performance Comparison

Stable isotope-labeled internal standards are paramount for accurate quantification in bioanalytical mass spectrometry. This compound serves as an ideal internal standard for the analysis of its unlabeled counterpart, a potential biomarker of exposure to certain xenobiotics. The key performance attributes of this and alternative standards are summarized below. While a specific Certificate of Analysis for this compound was not available, the data for the closely related N-Acetyl-L-cysteine-d3 provides a strong representative benchmark for comparison.

Table 1: Comparison of Quantitative Specifications for N-Acetyl-L-cysteine Isotope-Labeled Standards

ParameterThis compound (Typical)N-Acetyl-L-cysteine-d3[1]N-Acetyl-S-benzyl-d5-L-cysteine[2]
Chemical Purity >95%>95% (HPLC), 100.00% (ELSD)Not specified
Isotopic Purity ≥98 atom % D99.3%98 atom % D
Isotopic Distribution Not specifiedd0 = 0.02%, d1 = 0.03%, d2 = 1.95%, d3 = 98.00%Not specified
Appearance White to Off-White SolidWhite to Off-White SolidNot specified
Molecular Formula C7H8D5NO3SC₅H₆D₃NO₃SC12H10D5NO3S
Molecular Weight 196.28166.21258.35

Table 2: General Specifications for Unlabeled N-Acetyl-L-cysteine (for reference)

ParameterSpecification[3][4]
Purity (Assay) 98.0 - 102.0%
Appearance White crystalline powder
Specific Rotation +21° to +27°
pH (1% solution) 2.0 - 2.8
Loss on Drying ≤ 1.0%
Residue on Ignition ≤ 0.5%

Experimental Protocols

The use of this compound as an internal standard is typically within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the quantification of N-Acetyl-S-ethyl-L-cysteine or other mercapturic acids in biological matrices like urine or plasma.[5][6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting mercapturic acids from urine involves solid-phase extraction.[8][9]

  • Sample Pre-treatment: Acidify the urine sample (e.g., 1 mL) with an appropriate acid.

  • Internal Standard Spiking: Add a known concentration of this compound to the acidified sample.

  • SPE Cartridge Conditioning: Condition a strong anion-exchange (SAX) SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then a mild organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., a mixture of organic solvent and acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general LC-MS/MS methodology. Optimization is crucial for specific applications.

  • Liquid Chromatography (LC):

    • Column: A C18 or a core-shell biphenyl (B1667301) column is often suitable.[5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode, depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Acetyl-S-ethyl-L-cysteine: A specific precursor ion to product ion transition would be monitored.

      • This compound: The corresponding mass-shifted precursor to product ion transition would be monitored. The mass shift is dependent on the number of deuterium (B1214612) atoms.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard to achieve maximum sensitivity and specificity.

Visualizations

The following diagrams illustrate the typical workflow and logical relationships in the context of using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with This compound Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Concentration Result Quant->Result

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

logical_relationship cluster_properties Key Properties Analyte N-Acetyl-S-ethyl-L-cysteine (Analyte of Interest) Method Bioanalytical Method (LC-MS/MS) Analyte->Method IS This compound (Internal Standard) IS->Method Prop1 Similar Physicochemical Properties Prop2 Co-elution in Chromatography Prop3 Similar Ionization Efficiency Prop4 Differentiation by Mass Result Accurate Quantification Method->Result

Caption: Rationale for using a stable isotope-labeled internal standard.

References

A Comparative Guide to the Use of N-Acetyl-S-ethyl-L-cysteine-d5 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetyl-S-ethyl-L-cysteine-d5, a deuterated stable isotope-labeled (SIL) internal standard, with other alternatives for quantitative analysis by mass spectrometry. The focus is on its performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate internal standard for their analytical needs.

Introduction to Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices, internal standards are crucial for achieving accurate and precise results. SIL internal standards are considered the gold standard as they are chemically identical to the analyte of interest, differing only in isotopic composition. This ensures they co-elute with the analyte and experience similar matrix effects, ionization suppression or enhancement, and extraction recovery, thereby providing reliable correction for variations during the analytical workflow.[1]

This compound is a deuterated analog of N-Acetyl-S-ethyl-L-cysteine, a metabolite relevant in various biomedical research areas. Its primary application is as an internal standard for the accurate quantification of its non-labeled counterpart or related metabolites in biological samples.

Performance Comparison: Deuterated vs. Carbon-13 Labeled Internal Standards

While this compound is a deuterated standard, it is important to understand its performance characteristics in the context of other available SILs, particularly carbon-13 (¹³C) labeled standards. ¹³C-labeled standards are often considered superior due to their greater chemical stability and reduced potential for chromatographic separation from the analyte.

Performance ParameterThis compound (Deuterated)¹³C-Labeled Internal Standards (e.g., ¹³C-N-Acetyl-S-ethyl-L-cysteine)
Chromatographic Co-elution May exhibit a slight retention time shift, eluting slightly earlier than the non-labeled analyte due to the "isotope effect". This can be more pronounced in high-resolution chromatography.Typically co-elutes perfectly with the analyte as the mass difference has a negligible effect on physicochemical properties like polarity and hydrophobicity.
Correction for Matrix Effects The potential for chromatographic separation can lead to differential ion suppression or enhancement between the analyte and the internal standard, which may compromise the accuracy of quantification, especially in complex matrices.Excellent correction for matrix effects due to identical elution profiles with the analyte, ensuring both are subjected to the same matrix interferences at the same time.
Isotopic Stability Generally stable, but deuterium (B1214612) atoms, especially those on heteroatoms, can be susceptible to back-exchange with protons from the solvent, which can affect accuracy.Highly stable with no risk of isotopic exchange, as the ¹³C atoms are integral to the carbon backbone of the molecule.
Accuracy and Precision Can provide acceptable accuracy and precision, but the isotope effect can introduce bias. Careful validation is crucial.Generally provides higher accuracy and precision due to better co-elution and isotopic stability, leading to more reliable and reproducible quantification.
Cost and Availability Often more readily available and less expensive due to simpler synthetic routes.Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis.
Quantitative Performance Data
ParameterTypical Performance Data for NAC and its Derivatives
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 0.093 - 50 ng/mL in plasma[2][3]
Accuracy (% Recovery) 85% - 115%[2]
Precision (% RSD) < 15% (intra- and inter-day)[2]
Matrix Effect Can be significant but is generally well-compensated for by the use of a SIL internal standard.

Note: The performance of any internal standard, including this compound, is highly dependent on the specific analytical method, matrix, and instrumentation used. Therefore, thorough method validation is always required.

Experimental Protocols

General Experimental Workflow for Metabolite Quantification using a SIL Internal Standard

The following diagram illustrates a typical workflow for the quantification of a target analyte in a biological sample using a stable isotope-labeled internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with this compound sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify against Calibration Curve ratio_calc->quantification

Caption: A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using a SIL internal standard is isotope dilution. A known amount of the labeled standard is added to the sample at the beginning of the workflow. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then measured by the mass spectrometer. This ratio is used to calculate the concentration of the analyte, effectively normalizing for any sample loss or signal variation during the process.

isotope_dilution cluster_sample In the Sample cluster_ms In the Mass Spectrometer cluster_result Calculation analyte Unknown Amount of Analyte ms_signal Measure Peak Area Ratio (Analyte / Internal Standard) analyte->ms_signal internal_standard Known Amount of Internal Standard (this compound) internal_standard->ms_signal concentration Calculate Analyte Concentration ms_signal->concentration

Caption: The principle of isotope dilution mass spectrometry for accurate quantification.

Detailed Methodology for a Key Experiment: Sample Preparation for Plasma Analysis
  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of thermolabile compounds.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol/water).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Conclusion and Recommendations

This compound is a valuable tool for the accurate and precise quantification of its non-labeled counterpart and related metabolites in complex biological matrices. As a deuterated internal standard, it offers a cost-effective solution for isotope dilution mass spectrometry.

However, for assays requiring the highest level of accuracy and for challenging matrices where significant and variable matrix effects are anticipated, the use of a ¹³C-labeled internal standard is recommended if available. The superior co-elution and isotopic stability of ¹³C-labeled standards can provide more robust and reliable data.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budget considerations. Regardless of the choice, thorough method development and validation are essential to ensure the generation of high-quality, defensible data.

References

Safety Operating Guide

Navigating the Disposal of N-Acetyl-S-ethyl-L-cysteine-d5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Chemical Waste

Given the absence of specific data, all waste containing N-Acetyl-S-ethyl-L-cysteine-d5, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, empty containers), must be handled as hazardous chemical waste.[1] This approach ensures the highest level of safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] All handling of this compound for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Designate all materials contaminated with this compound as hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1] Store incompatible materials separately to prevent dangerous chemical reactions.[1]

2. Containerization:

  • Use a dedicated, leak-proof container that is compatible with the chemical for waste collection.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical wastes.

  • For unused or expired solid this compound, ensure the original container is securely sealed. If the original container is compromised, place it inside a larger, compatible, and properly labeled secondary container.[2]

  • Do not overfill waste containers; a general guideline is to fill to no more than 90% of the container's capacity.[3]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[3][4]

  • The label must include the full chemical name: "this compound" and appropriate hazard warnings.[1][2] Consult the Safety Data Sheet (SDS) for the non-deuterated parent compound for relevant hazard information.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5]

  • The SAA should be located at or near the point of generation, be under the direct supervision of laboratory personnel, and be clearly marked with hazardous waste signage.[3]

  • The storage area must be secure, well-ventilated, and away from heat sources or incompatible chemicals.[1]

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[2]

  • Federal and local regulations govern the transportation and disposal of hazardous waste.[3][4]

Disposal of Contaminated Materials:

Material TypeDisposal Procedure
Contaminated Labware (e.g., gloves, pipette tips, weigh boats)Place in a designated, sealed, and properly labeled hazardous waste container.[1][2]
Aqueous Solutions Collect in a labeled, leak-proof container for hazardous waste. Do not dispose of down the drain unless explicitly permitted by your institution for very dilute, non-hazardous materials, which is not the recommended primary approach for this compound.[1]
Empty Containers Triple rinse with a suitable solvent (e.g., water or ethanol). Collect the rinsate as hazardous chemical waste.[1] After thorough cleaning and removal of all chemical residue, deface the label and dispose of the container according to your institution's policy, which may permit disposal as regular waste.[1]
Contaminated Sharps (e.g., needles, broken glass)Place in a designated sharps container for hazardous waste.[2]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

Spill SizeProcedure
Small Spill Alert personnel in the immediate area. Wearing appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1] Gently sweep or scoop the material into a suitable, labeled container for hazardous waste.[2] Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.[2]
Large Spill Evacuate the area immediately and alert your institution's emergency response team or EHS office.[1][2] Only trained personnel with the appropriate PPE and equipment should manage large spills.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

DisposalWorkflow This compound Disposal Workflow cluster_start cluster_type Waste Type cluster_action Action start Identify Waste Containing This compound treat_hazardous Treat as Hazardous Waste start->treat_hazardous All forms solid Unused/Expired Solid containerize Place in Compatible, Labeled Container solid->containerize liquid Solutions liquid->containerize contaminated Contaminated Materials (Gloves, Glassware, etc.) contaminated->containerize store Store in Designated Satellite Accumulation Area containerize->store dispose Arrange for Professional Disposal via EHS store->dispose

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheets.

References

Essential Safety and Logistical Information for Handling N-Acetyl-S-ethyl-L-cysteine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl-S-ethyl-L-cysteine-d5. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure laboratory safety and maintain the integrity of this stable isotope-labeled compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and prevent contamination. The following table summarizes the required PPE.

PPE CategoryItemStandardPurpose
Eye Protection Safety glasses with side shields or gogglesEN 166 (European standard) or ANSI Z87.1 (US standard)To protect eyes from dust, splashes, or vapors.[1]
Hand Protection Powder-free nitrile glovesEN 374 (European standard)To prevent skin contact and contamination of the sample.[1][2] Change gloves frequently.[2]
Body Protection Laboratory coat---To protect skin and clothing from spills.[2]
Respiratory Protection Dust respirator or use in a well-ventilated area/fume hood---Recommended when handling the solid compound to avoid inhalation of dust particles.[3]

Operational Handling

Proper handling procedures are critical to ensure the stability of the deuterated compound and the accuracy of experimental results.

Storage and Preparation:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] For long-term storage, temperatures of -20°C are often recommended.[4] Protect from light by using amber vials or storing in the dark to prevent photodegradation.[4]

  • Inert Atmosphere: To prevent oxidation and isotopic exchange with atmospheric moisture, handle and store the compound under an inert atmosphere, such as dry nitrogen or argon.[4][5]

  • Work Area: Prepare samples in a clean environment, such as a laminar flow hood, to avoid contamination.[2] All surfaces and equipment should be thoroughly cleaned with 70% ethanol.[2]

Experimental Protocol: Preparation of a Stock Solution

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Use anhydrous, deuterated solvents for dissolution to prevent hydrogen-deuterium exchange.[5] A common solvent for creating stock solutions is methanol.[4]

  • Add the solvent to the solid compound in a volumetric flask.

  • Stopper the flask and mix thoroughly by inverting the flask multiple times until the solid is completely dissolved.[4]

  • Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions.[4]

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[3][6] Remove contaminated clothing and shoes.[1][3] Get medical attention if irritation develops.[3]
Inhalation Remove to fresh air.[1][6] If breathing is difficult, give oxygen.[3] Seek medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[6] Seek medical advice immediately.[3]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any grossly contaminated materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogen-free organic solvents.[7]

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste.[8] Once cleaned, containers can be disposed of with normal laboratory glass or plastic waste.[8]

Disposal Workflow:

The following diagram illustrates the decision-making process for the disposal of waste generated from handling this compound.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Collection cluster_3 Final Disposal Waste Waste Containing This compound Solid Solid Waste (e.g., unused compound, contaminated items) Waste->Solid Liquid Liquid Waste (e.g., solutions, rinsate) Waste->Liquid Empty Empty Containers Waste->Empty Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Rinse Rinse with Appropriate Solvent Empty->Rinse IUEHS Dispose via Institutional Environmental Health & Safety Solid_Container->IUEHS Liquid_Container->IUEHS Rinse->Liquid_Container Normal_Waste Dispose as Normal Lab Waste Rinse->Normal_Waste Cleaned Container

Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.